Leriglitazone Hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-[[4-[2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S.ClH/c1-12(22)14-4-5-15(20-11-14)8-9-25-16-6-2-13(3-7-16)10-17-18(23)21-19(24)26-17;/h2-7,11-12,17,22H,8-10H2,1H3,(H,21,23,24);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHOQYCDAHAMDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146062-46-6 | |
| Record name | 2,4-Thiazolidinedione, 5-[[4-[2-[5-(1-hydroxyethyl)-2-pyridinyl]ethoxy]phenyl]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146062-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Leriglitazone hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146062466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LERIGLITAZONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN9K42SAM6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Leriglitazone Hydrochloride in CNS Disorders
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leriglitazone (MIN-102) is a novel, orally bioavailable, selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist engineered for enhanced penetration of the blood-brain barrier (BBB)[1][2][3]. It is being developed for the treatment of central nervous system (CNS) disorders characterized by neuroinflammation, mitochondrial dysfunction, and demyelination[1][3]. Unlike earlier-generation PPARγ agonists, such as pioglitazone, leriglitazone achieves sufficient CNS exposure to engage its target at levels demonstrated to be efficacious in preclinical models[2][3]. Its mechanism of action is pleiotropic, simultaneously modulating several biological pathways implicated in the pathophysiology of diseases like X-linked adrenoleukodystrophy (X-ALD) and Friedreich's Ataxia (FRDA)[2][3][4].
Core Mechanism of Action: PPARγ Agonism
The primary molecular target of leriglitazone is PPARγ, a ligand-activated transcription factor belonging to the nuclear receptor superfamily[1]. The activation process is a cornerstone of its therapeutic effect.
-
Ligand Binding: Leriglitazone crosses the cell and nuclear membranes to bind to the ligand-binding domain (LBD) of PPARγ within the nucleus[5].
-
Heterodimerization: Upon binding, PPARγ undergoes a conformational change, enabling it to form a heterodimer with the retinoid X receptor (RXR)[1].
-
PPRE Binding: This PPARγ-RXR complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes[1].
-
Transcriptional Regulation: The binding of the complex to PPREs recruits a series of co-activator or co-repressor proteins, which ultimately modulates the transcription of downstream genes. This leads to two main outcomes:
-
Transactivation: Upregulation of genes involved in mitochondrial biogenesis, fatty acid metabolism, and antioxidant defense[3][6].
-
Transrepression: Downregulation of pro-inflammatory pathways, notably by interfering with the activity of transcription factors like nuclear factor-kappa B (NF-κB)[1][3].
-
References
- 1. Development of PPARγ Agonists for the Treatment of Neuroinflammatory and Neurodegenerative Diseases: Leriglitazone as a Promising Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. minoryx.com [minoryx.com]
- 3. Minoryx Leriglitazone [minoryx.com]
- 4. curefa.org [curefa.org]
- 5. Development of PPARγ Agonists for the Treatment of Neuroinflammatory and Neurodegenerative Diseases: Leriglitazone as a Promising Candidate [mdpi.com]
- 6. Safety and efficacy of leriglitazone for preventing disease progression in men with adrenomyeloneuropathy (ADVANCE): a randomised, double-blind, multi-centre, placebo-controlled phase 2–3 trial - PMC [pmc.ncbi.nlm.nih.gov]
Leriglitazone Hydrochloride: A Deep Dive into its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leriglitazone hydrochloride (MIN-102) is a novel, orally bioavailable, and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist with significant potential for the treatment of central nervous system (CNS) disorders.[1][2] A key advantage of leriglitazone is its ability to cross the blood-brain barrier, allowing for effective engagement of its target in the CNS at levels that are well-tolerated.[1][3] This technical guide provides a comprehensive overview of the therapeutic potential of leriglitazone, focusing on its mechanism of action, preclinical evidence, and clinical trial data.
Mechanism of Action
Leriglitazone is a full agonist of PPARγ, a nuclear receptor that plays a crucial role in regulating the expression of a multitude of genes involved in various cellular processes.[4][5] Its therapeutic effects are believed to stem from its simultaneous action on several biological pathways implicated in neuroinflammatory and neurodegenerative diseases.[4]
The primary mechanisms of action of leriglitazone include:
-
Modulation of Neuroinflammation: Leriglitazone has been shown to reduce neuroinflammation by repressing the nuclear factor kappa B (NF-κB) pathway, a key regulator of the inflammatory response.[1][4] This leads to decreased activation of macrophages and microglia, as well as a reduction in the production of pro-inflammatory cytokines.[1][6]
-
Improvement of Mitochondrial Function: A critical aspect of leriglitazone's action is its ability to enhance mitochondrial biogenesis and function.[1][6] It achieves this through the activation of the PPARγ/PGC-1α pathway, which restores mitochondrial energy balance and reduces oxidative stress.[1]
-
Promotion of Remyelination: Leriglitazone supports the process of remyelination by increasing the survival and differentiation of oligodendrocytes, the cells responsible for producing myelin.[1][6] It also enhances the clearance of myelin debris.[2][6]
-
Neuroprotection and Antioxidant Effects: The compound exerts neuroprotective effects by counteracting oxidative stress and preserving neuronal integrity.[6][7] It has been shown to reduce levels of reactive oxygen species (ROS) and improve the expression of antioxidant enzymes.[7]
-
Blood-Brain Barrier Protection: Leriglitazone helps to maintain the integrity of the blood-brain barrier (BBB) by reducing monocyte adhesion to endothelial cells, a process that can lead to BBB disruption in certain neurological conditions.[1]
Below is a diagram illustrating the core signaling pathway of Leriglitazone.
Caption: Core signaling pathway of Leriglitazone.
Therapeutic Applications
The multifaceted mechanism of action of leriglitazone makes it a promising therapeutic candidate for a range of neurodegenerative and neuroinflammatory disorders.
X-Linked Adrenoleukodystrophy (X-ALD)
X-ALD is a rare genetic disorder characterized by the accumulation of very long-chain fatty acids (VLCFAs), leading to a pathogenic cascade that affects the CNS.[1] Leriglitazone has shown significant potential in treating both the adrenomyeloneuropathy (AMN) and cerebral ALD (cALD) forms of the disease.[6]
In preclinical models of X-ALD, leriglitazone has been shown to:
-
Restore mitochondrial function.[1]
-
Decrease oxidative stress.[1]
-
Promote remyelination.[1]
-
Reduce neuroinflammation.[1]
Clinical trials have further substantiated these findings. The ADVANCE trial, a Phase 2/3 study in adult male AMN patients, demonstrated that leriglitazone reduced the progression of cerebral lesions and myelopathy symptoms.[2] The NEXUS trial, a Phase 2 study in pediatric patients with cALD, showed that the treatment arrested the progression of demyelinating brain lesions and clinical progression.[8] A Phase 3 trial, CALYX, is currently recruiting adult male patients with progressive cALD.[1][9]
Friedreich's Ataxia (FRDA)
FRDA is another rare genetic neurodegenerative disease caused by a deficiency in the mitochondrial protein frataxin, leading to mitochondrial dysfunction and oxidative damage.[1] Leriglitazone's ability to activate the PPARγ/PGC-1α pathway and restore mitochondrial function makes it a promising candidate for FRDA.[1] Preclinical data has shown that leriglitazone can increase frataxin levels, improve neuronal survival, and enhance motor function in animal models of the disease.[7] A Phase 2 clinical trial has been completed to evaluate the effect of leriglitazone on the progression of Friedreich's Ataxia.[3]
Quantitative Data from Clinical Trials
The following tables summarize key quantitative data from clinical trials of leriglitazone.
Table 1: Overview of Key Clinical Trials
| Trial Name | Phase | Condition | Patient Population | Status |
| ADVANCE (NCT03231878) | 2/3 | Adrenomyeloneuropathy (AMN) | 116 adult males | Complete[10][11] |
| NEXUS (EudraCT: 2019-000654-59) | 2 | Cerebral Adrenoleukodystrophy (cALD) | 20 pediatric males | Complete[3][8] |
| CALYX (NCT05819866) | 3 | Cerebral Adrenoleukodystrophy (cALD) | 40 adult males | Recruiting[1][9][12] |
| FRAMES (NCT03917225) | 2 | Friedreich's Ataxia | Male and female patients | Complete[3][5] |
Table 2: Dosing and Administration in Clinical Trials
| Trial | Starting Dose | Target Plasma Concentration | Administration |
| ADVANCE | 150 mg | 200 µg·h/mL (± 20%) | Daily oral suspension[4] |
| NEXUS | Individualized daily dose | 170 µg·h/mL (± 20%) | Daily oral suspension[13] |
Table 3: Key Efficacy Endpoints from the ADVANCE Trial
| Endpoint | Leriglitazone Group | Placebo Group | p-value |
| Change from baseline in 6-Minute Walk Test (6MWT) distance at week 96 | -27.7 (41.4) m | -30.3 (60.5) m | 0.91[10] |
| Patients with clinically progressive cerebral adrenoleukodystrophy | 0 (0%) of 77 | 6 (15%) of 39 | - |
Note: While the primary endpoint of the ADVANCE trial was not met, the data on the prevention of cALD progression was a significant finding.
Table 4: Adverse Events in the ADVANCE Trial
| Adverse Event | Leriglitazone Group (n=77) | Placebo Group (n=39) |
| Weight gain | 54 (70%) | 9 (23%)[10] |
| Peripheral edema | 49 (64%) | 7 (18%)[10] |
| Serious treatment-emergent adverse events | 14 (18%) | 10 (26%)[10] |
Experimental Protocols
Detailed experimental protocols for the clinical trials are extensive and can be found in the respective clinical trial registrations and publications. However, a general workflow for a clinical trial investigating Leriglitazone can be conceptualized as follows:
Caption: Generalized workflow for a Leriglitazone clinical trial.
Conclusion
This compound represents a significant advancement in the potential treatment of debilitating neurodegenerative disorders, particularly X-ALD and Friedreich's Ataxia. Its ability to penetrate the CNS and modulate multiple key pathological pathways, including neuroinflammation, mitochondrial dysfunction, and demyelination, underscores its broad therapeutic potential. While further clinical investigation is ongoing, the existing preclinical and clinical data provide a strong rationale for its continued development as a disease-modifying therapy for these and potentially other CNS conditions. The favorable safety profile observed in clinical trials further supports its potential as a long-term treatment option.
References
- 1. Minoryx Leriglitazone [minoryx.com]
- 2. Minoryx publishes mechanism of action of leriglitazone in X-ALD in Science Translational Medicine journal [minoryx.com]
- 3. Clinical pharmacokinetics of leriglitazone and a translational approach using PBPK modeling to guide the selection of the starting dose in children - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of leriglitazone for preventing disease progression in men with adrenomyeloneuropathy (ADVANCE): a randomised, double-blind, multi-centre, placebo-controlled phase 2–3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. minoryx.com [minoryx.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Leriglitazone has met the primary endpoint in NEXUS, the pivotal trial for pediatric patients with cerebral Adrenoleukodystrophy [minoryx.com]
- 9. minoryx.com [minoryx.com]
- 10. Safety and efficacy of leriglitazone for preventing disease progression in men with adrenomyeloneuropathy (ADVANCE): a randomised, double-blind, multi-centre, placebo-controlled phase 2-3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bionews.com [bionews.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ansm.sante.fr [ansm.sante.fr]
Leriglitazone Hydrochloride: A Technical Guide to PPAR Gamma Agonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leriglitazone (MIN-102) is a novel, orally bioavailable, brain-penetrant selective peroxisome proliferator-activated receptor gamma (PPARγ) full agonist. As a metabolite of pioglitazone, it has been engineered for an improved profile for central nervous system (CNS) indications, demonstrating the ability to engage PPARγ targets within the CNS at safe concentrations.[1][2] Its mechanism of action is centered on the modulation of gene expression downstream of PPARγ activation, impacting pathways involved in mitochondrial biogenesis, neuroinflammation, oxidative stress, and myelination.[3] This technical guide provides an in-depth overview of Leriglitazone's role as a PPARγ agonist, summarizing key quantitative data, detailing representative experimental protocols for its characterization, and visualizing its core signaling pathways and experimental workflows.
Core Mechanism: PPAR Gamma Activation
Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[4] The gamma isoform (PPARγ) is a master regulator of lipid metabolism, adipogenesis, and insulin sensitivity.[5][6] In the CNS, PPARγ plays a critical role in neuroprotection, regulation of energy homeostasis, and inflammation.[7]
Leriglitazone exerts its therapeutic effects by binding to and activating PPARγ. This activation induces a conformational change in the receptor, leading to the formation of a heterodimer with the Retinoid X Receptor (RXR).[5] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes, thereby modulating their transcription.[5] This genomic action is the foundation of Leriglitazone's pleiotropic effects observed in preclinical and clinical studies.
Key Signaling Pathways
The primary signaling cascade initiated by Leriglitazone involves direct genomic regulation via the PPARγ/RXR heterodimer. This activation leads to downstream effects on several interconnected pathways crucial for neuronal health and function.
Mitochondrial Biogenesis and Function
A principal mechanism of Leriglitazone is the enhancement of mitochondrial biogenesis through the activation of the PPARγ/PGC-1α pathway.[3] PPARγ activation upregulates the expression of PPARγ coactivator-1α (PGC-1α), a master regulator of mitochondrial biogenesis.[3] PGC-1α, in turn, stimulates the expression of nuclear respiratory factors (NRF-1, NRF-2) and mitochondrial transcription factor A (TFAM), leading to the synthesis of new mitochondria and the transcription of genes involved in oxidative phosphorylation.[3][8] This action helps restore cellular energy balance, a critical factor in neurodegenerative diseases.[3]
Anti-Inflammatory Effects
Leriglitazone demonstrates potent anti-inflammatory activity, primarily through the transrepression of the nuclear factor kappa B (NF-κB) pathway.[3] NF-κB is a key transcriptional regulator of pro-inflammatory cytokines. Activated PPARγ can interfere with NF-κB signaling, leading to reduced production of inflammatory mediators and a decrease in microglial activation and overall neuroinflammation.[3] This is a critical component of its therapeutic potential in neuroinflammatory conditions like X-linked adrenoleukodystrophy (X-ALD).[3]
Myelination and Oligodendrocyte Support
Preclinical studies have shown that Leriglitazone promotes the survival and differentiation of oligodendrocytes, the cells responsible for producing myelin in the CNS.[3] By activating PPARγ, Leriglitazone increases the expression of genes involved in oligodendrocyte differentiation, such as olig2 and neuroD1, supporting remyelination processes.[3]
Quantitative Data
The following tables summarize the key quantitative parameters defining Leriglitazone's activity as a PPARγ agonist based on available preclinical and clinical data.
Table 1: In Vitro Activity
| Parameter | Value | Assay Type | Description |
| EC50 | 9 µM | PPARγ Transactivation Assay | Concentration required to achieve 50% of the maximal activation of the PPARγ receptor in a cell-based reporter gene assay.[9][10] |
| Selectivity | Selective for PPARγ | Transactivation Assay | No significant agonist activity was observed for PPARα or PPARδ isoforms.[7] |
Table 2: Biomarker Engagement (Human Phase 1 Study)
| Biomarker | Change | Compartment | Significance |
| Adiponectin | Increased | Plasma & Cerebrospinal Fluid (CSF) | Confirms target engagement of PPARγ in both peripheral circulation and the CNS.[2][11] |
| Pro-inflammatory Biomarkers | Decreased | Plasma | Indicates systemic anti-inflammatory effects consistent with PPARγ agonism (e.g., IL-8, CXCL10, MCP-1).[11] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of findings. Below are representative protocols for key experiments used to characterize PPARγ agonists like Leriglitazone.
Protocol: PPARγ Competitive Binding Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the binding affinity (IC50) of a test compound. It is a robust, high-throughput method analogous to radioligand binding assays.
Objective: To quantify the ability of Leriglitazone to displace a fluorescent tracer from the PPARγ ligand-binding domain (LBD).
Materials:
-
Human PPARγ-LBD tagged with Glutathione S-transferase (GST).
-
Terbium-labeled anti-GST antibody (Donor fluorophore).
-
Fluorescent pan-PPAR ligand (e.g., Fluormone™ Pan-PPAR Green) (Acceptor/Tracer).
-
Test Compound: Leriglitazone Hydrochloride.
-
Control Competitor: Known PPARγ ligand (e.g., GW1929).
-
Assay Buffer.
-
Black, low-volume 384-well assay plates.
-
Fluorescence plate reader capable of TR-FRET measurements (e.g., 340 nm excitation; 495 nm and 520 nm emission).
Procedure:
-
Compound Dilution: Prepare a serial dilution of Leriglitazone in assay buffer. The final concentration should typically span from 100 µM to 10 pM.
-
Reagent Preparation:
-
Prepare a 4X solution of the fluorescent tracer in assay buffer.
-
Prepare a 4X solution of the PPARγ-LBD/Terbium-anti-GST antibody complex by mixing the two components and incubating as per manufacturer instructions.
-
-
Assay Plate Setup (20 µL final volume):
-
Add 5 µL of the serially diluted Leriglitazone or control compounds to the appropriate wells.
-
Add 5 µL of assay buffer to "Maximum FRET" control wells.
-
Add 5 µL of a saturating concentration of a known competitor (e.g., 1 µM GW1929) to "Minimum FRET" control wells.
-
Add 5 µL of the 4X fluorescent tracer solution to all wells.
-
Initiate the reaction by adding 10 µL of the 4X PPARγ-LBD/antibody complex to all wells.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader. Measure the emission at 520 nm (acceptor) and 495 nm (donor) after a 50-100 microsecond delay following excitation at ~340 nm.
-
Analysis:
-
Calculate the 520/495 emission ratio for each well.
-
Plot the emission ratio against the logarithm of the Leriglitazone concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol: PPARγ Transactivation Luciferase Reporter Assay
This cell-based assay measures the functional ability of a compound to activate the PPARγ receptor and induce the transcription of a reporter gene.
Objective: To determine the potency (EC50) of Leriglitazone as a PPARγ agonist.
Materials:
-
HEK293T cell line (or other suitable host).
-
Expression plasmid for a GAL4-PPARγ-LBD fusion protein.
-
Reporter plasmid containing a GAL4 Upstream Activation Sequence (UAS) driving a firefly luciferase gene.
-
Control plasmid expressing Renilla luciferase for normalization.
-
Transfection reagent (e.g., Lipofectamine).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test Compound: this compound.
-
Positive Control: Rosiglitazone.
-
White, opaque 96-well cell culture plates.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed HEK293T cells into a 96-well plate at a density of ~2 x 104 cells per well and incubate for 24 hours.
-
Transfection: Co-transfect the cells in each well with the GAL4-PPARγ-LBD expression plasmid, the UAS-luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the transfected cells for 4-6 hours, then replace the transfection medium with fresh culture medium.
-
Compound Treatment: After 24 hours post-transfection, treat the cells with a serial dilution of Leriglitazone or Rosiglitazone. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the treated cells for another 18-24 hours.
-
Cell Lysis and Luciferase Assay:
-
Remove the medium and lyse the cells using the passive lysis buffer from the dual-luciferase kit.
-
Measure firefly luciferase activity by adding the luciferase assay reagent and reading luminescence.
-
Quench the firefly reaction and measure Renilla luciferase activity by adding the Stop & Glo® reagent and reading luminescence again.
-
-
Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.
-
Plot the normalized relative light units (RLU) against the logarithm of the Leriglitazone concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Conclusion
Leriglitazone is a selective PPARγ agonist with a mechanism of action well-suited for treating complex neurodegenerative and neuroinflammatory diseases. Its ability to penetrate the blood-brain barrier and engage CNS targets allows it to modulate key pathways involved in mitochondrial health, inflammation, and myelination. The quantitative data confirm its potency and target engagement, while the established experimental protocols provide a clear framework for its continued study and characterization. This combination of a targeted mechanism, demonstrated CNS activity, and pleiotropic downstream effects makes Leriglitazone a promising therapeutic candidate for disorders with high unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety and efficacy of leriglitazone for preventing disease progression in men with adrenomyeloneuropathy (ADVANCE): a randomised, double-blind, multi-centre, placebo-controlled phase 2–3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. LanthaScreen TR-FRET PPAR gamma Competitive Binding Assay Kit, rabbit | LabX.com [labx.com]
- 9. mdpi.com [mdpi.com]
- 10. TR-FRET PPAR gamma Competitive Binding Assay Kit, goat - Creative BioMart [creativebiomart.net]
- 11. neurology.org [neurology.org]
Investigating the Pharmacokinetics of Leriglitazone Hydrochloride in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leriglitazone hydrochloride (MIN-102), a selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, is under development for the treatment of central nervous system (CNS) disorders, including X-linked adrenoleukodystrophy (X-ALD). A critical aspect of its preclinical development involves a thorough characterization of its pharmacokinetic (PK) profile in various animal models. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics of Leriglitazone in animal models, detailing experimental methodologies and summarizing key quantitative parameters. Furthermore, this guide illustrates the signaling pathways influenced by Leriglitazone and typical experimental workflows using Graphviz diagrams, offering a visual representation of its mechanism of action and study designs.
Introduction
Leriglitazone is a novel, orally bioavailable small molecule designed to penetrate the blood-brain barrier and exert its therapeutic effects within the CNS.[1][2] Its primary mechanism of action involves the activation of PPARγ, a nuclear receptor that plays a crucial role in regulating gene expression involved in mitochondrial biogenesis, oxidative stress, and neuroinflammation.[1][3] Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Leriglitazone in preclinical species is paramount for predicting its human pharmacokinetic profile, designing effective and safe clinical trials, and ultimately, for its successful translation to the clinic. This document synthesizes the currently available preclinical pharmacokinetic data and methodologies to serve as a resource for researchers in the field.
Pharmacokinetic Profile in Animal Models
While extensive preclinical studies have been conducted on Leriglitazone, detailed quantitative pharmacokinetic data in animal models are not widely published in the public domain. However, some key findings regarding its brain penetration and general pharmacokinetic characteristics have been reported.
Brain Penetration
A key feature of Leriglitazone is its ability to cross the blood-brain barrier. A single-dose neuro-pharmacokinetic study in rats provided valuable insights into its CNS distribution.
Table 1: Brain Penetration of Leriglitazone in Rats
| Parameter | Value | Species | Dose | Reference |
| Unbound Brain Concentration | 175 ng/mL | Rat | 17 mg/kg | [4] |
| Unbound Brain to Plasma Ratio (Kp,uu) | 0.25 | Rat | Not Specified | [4] |
General Pharmacokinetic Characteristics
Non-clinical studies have established that Leriglitazone is orally bioavailable and demonstrates a favorable safety profile in animal models.[2][3] Toxicological studies in rats and dogs have identified effects consistent with excessive PPARγ activation, such as increased heart weight and edema, but no other significant toxicological findings were observed.[4]
Experimental Protocols
Detailed experimental protocols for the preclinical pharmacokinetic studies of Leriglitazone are not extensively described in publicly available literature. However, based on standard practices for similar compounds, the following methodologies are likely to have been employed.
Animal Models
Standard laboratory animal models are typically used for pharmacokinetic studies. For a CNS-targeting drug like Leriglitazone, these would likely include:
-
Rodents: Mice and rats are commonly used for initial pharmacokinetic screening, dose-range finding, and metabolism studies.
-
Non-rodents: Dogs and non-human primates (e.g., cynomolgus monkeys) are often used in later-stage preclinical development to assess pharmacokinetics in species that are phylogenetically closer to humans.
Dosing and Sample Collection
-
Dosing: this compound is typically formulated as an oral suspension for administration.[5] Doses would be determined based on efficacy and toxicology studies.
-
Sample Collection: Blood samples are collected at various time points post-dosing to characterize the plasma concentration-time profile. For brain penetration studies, cerebrospinal fluid (CSF) and brain tissue samples are also collected.
Bioanalytical Methods
Quantification of Leriglitazone in biological matrices (plasma, CSF, brain homogenate) is typically performed using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This technique offers the high sensitivity and selectivity required for accurate measurement of drug concentrations.
Signaling Pathways and Experimental Workflows
Leriglitazone Mechanism of Action
Leriglitazone's therapeutic effects are mediated through the activation of PPARγ, which in turn modulates the expression of a wide range of genes. The following diagram illustrates the key signaling pathways influenced by Leriglitazone.
Typical Preclinical Pharmacokinetic Study Workflow
The following diagram outlines a typical workflow for a preclinical pharmacokinetic study.
Conclusion
The preclinical pharmacokinetic evaluation of this compound has been instrumental in its development as a promising therapeutic agent for CNS disorders. While detailed quantitative data from animal studies are not extensively available in the public domain, the available information confirms its oral bioavailability and crucial ability to penetrate the blood-brain barrier. The mechanism of action, centered on PPARγ activation, provides a strong rationale for its therapeutic potential in neuroinflammatory and neurodegenerative diseases. Further disclosure of comprehensive preclinical pharmacokinetic data would be highly beneficial to the scientific community to facilitate a deeper understanding of its properties and to guide future research in this area.
References
- 1. bionews.com [bionews.com]
- 2. curefa.org [curefa.org]
- 3. Minoryx Leriglitazone [minoryx.com]
- 4. ansm.sante.fr [ansm.sante.fr]
- 5. Clinical pharmacokinetics of leriglitazone and a translational approach using PBPK modeling to guide the selection of the starting dose in children - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the chemical structure and properties of Leriglitazone Hydrochloride
An In-Depth Technical Guide to Leriglitazone Hydrochloride
Introduction
Leriglitazone (MIN-102) is a novel, orally bioavailable, selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist with the ability to penetrate the blood-brain barrier (BBB).[1][2] As a metabolite of pioglitazone, it has been developed for the treatment of central nervous system (CNS) disorders, demonstrating a favorable safety profile and the capacity for significant PPARγ engagement within the CNS.[3] Its therapeutic potential is being explored in several neurodegenerative diseases, including X-linked adrenoleukodystrophy (X-ALD), Friedreich's Ataxia (FA), and Rett syndrome.[3][4] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and clinical development of this compound.
Chemical Structure and Physicochemical Properties
Leriglitazone is a small molecule belonging to the thiazolidinedione class.[4] It is the hydrochloride salt of the active metabolite M-IV of pioglitazone.[5]
Chemical Identity
A summary of the chemical identifiers for Leriglitazone and its hydrochloride salt is presented below.
| Identifier | Value | Reference |
| IUPAC Name | 5-[[4-[2-[5-(1-hydroxyethyl)-2-pyridinyl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | [2] |
| Synonyms | MIN-102, Hydroxypioglitazone, NEZGLYAL | [1][2][4] |
| CAS Registry Number | 146062-46-6 (Leriglitazone) | [2] |
| Molecular Formula | C₁₉H₂₀N₂O₄S | [2][6][7] |
| Molecular Weight | 372.44 g/mol | [7] |
| Molecular Formula (HCl Salt) | C₁₉H₂₀N₂O₄S · HCl | [6][8] |
| Molecular Weight (HCl Salt) | 408.9 g/mol | [6][8] |
Physicochemical Data
Quantitative physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| EC₅₀ | 9 μM (for PPARγ agonism) | [1] |
| Stereochemistry | Racemic mixture | [6][7] |
| Optical Activity | (+/-) | [6][7] |
Mechanism of Action and Signaling Pathways
Leriglitazone's primary mechanism of action is as a selective and potent PPARγ agonist.[3][9] Activation of PPARγ, a nuclear receptor and transcription factor, modulates the expression of a multitude of genes involved in critical cellular processes, leading to pleiotropic effects that counteract the pathophysiology of neurodegenerative diseases.[5]
The key pathways modulated by Leriglitazone include:
-
Mitochondrial Biogenesis and Function : By activating the PPARγ/PGC-1α pathway, Leriglitazone restores mitochondrial function and energy production.[3] This is crucial in diseases like Friedreich's Ataxia, which are characterized by mitochondrial dysfunction.[3][10]
-
Anti-inflammatory Effects : It reduces neuroinflammation by decreasing the levels of nuclear factor-κB (NF-kB) and subsequently reducing macrophage and microglial activation.[3][5]
-
Antioxidant Effects : The compound helps decrease oxidative stress, a common pathology in neurodegenerative disorders.[3][5][9] In models of Friedreich's Ataxia, it normalizes NRF2 levels, which are crucial for protection against oxidative stress.[10]
-
Myelination and Neuroprotection : Leriglitazone promotes the differentiation and survival of oligodendrocytes, the cells responsible for myelination in the CNS.[3][9] It also prevents demyelination and axonal degeneration, contributing to overall neuronal survival.[2][3]
-
Blood-Brain Barrier Integrity : The drug reduces monocyte adhesion to endothelial cells of the BBB, a key mechanism in preventing the BBB disruption that initiates cerebral ALD (cALD).[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Leriglitazone | C19H20N2O4S | CID 4147757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Minoryx Leriglitazone [minoryx.com]
- 4. Leriglitazone - Minoryx Therapeutics - AdisInsight [adisinsight.springer.com]
- 5. PPAR Gamma Agonist Leriglitazone Recovers Alterations Due to Pank2-Deficiency in hiPS-Derived Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. GSRS [precision.fda.gov]
- 8. searchusan.ama-assn.org [searchusan.ama-assn.org]
- 9. Minoryx publishes mechanism of action of leriglitazone in X-ALD in Science Translational Medicine journal [minoryx.com]
- 10. Leriglitazone - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Leriglitazone Hydrochloride: A Deep Dive into its Mechanisms Against Neuroinflammation
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Neuroinflammation is a critical underlying factor in the pathogenesis and progression of numerous central nervous system (CNS) disorders. Leriglitazone hydrochloride, a novel, brain-penetrant, selective peroxisome proliferator-activated receptor gamma (PPARγ) agonist, has emerged as a promising therapeutic agent by directly targeting key neuroinflammatory pathways.[1][2][3] This technical guide provides an in-depth analysis of Leriglitazone's mechanism of action, focusing on its modulation of critical signaling cascades, its impact on glial cell function, and its role in restoring mitochondrial homeostasis and blood-brain barrier integrity. We present a synthesis of preclinical and clinical data, detailed experimental methodologies, and visual representations of the molecular pathways involved to offer a comprehensive resource for the scientific community.
Introduction: The Role of PPARγ in CNS and Leriglitazone's Profile
Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that play a pivotal role in regulating cellular metabolism, energy homeostasis, and inflammation.[1] Among the three isoforms, PPARγ is the key isoform in the CNS, where it is instrumental in neuroprotection.[1] Its activation can prevent neuroinflammation, promote oligodendrocyte formation, and regulate fatty acid metabolism.[1]
Many neurodegenerative diseases are associated with mitochondrial dysfunction, oxidative stress, and neuroinflammation.[1] While PPARγ agonists have shown preclinical promise, their clinical translation has often been hampered by insufficient brain exposure.[1][4] Leriglitazone (MIN-102), a metabolite of pioglitazone, is specifically designed to overcome this limitation. It effectively crosses the blood-brain barrier (BBB), allowing for significant PPARγ engagement within the CNS at safe and effective concentrations.[1][5] This unique characteristic positions Leriglitazone as a potent modulator of CNS pathophysiology.
Core Mechanism of Action: PPARγ Activation
Leriglitazone exerts its effects by binding to and activating the PPARγ nuclear receptor. Upon activation, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[1] This binding event can either activate (transactivation) or repress (transrepression) gene transcription, leading to a cascade of downstream biological effects that collectively counter neuroinflammation and neurodegeneration.
Leriglitazone's Impact on Neuroinflammatory Pathways
Leriglitazone modulates multiple, interconnected pathways that are central to the pathophysiology of neuroinflammatory diseases like X-linked Adrenoleukodystrophy (X-ALD).[5]
Transrepression of the NF-κB Pro-inflammatory Pathway
A cornerstone of Leriglitazone's anti-inflammatory effect is its ability to suppress the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[1] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. Leriglitazone-activated PPARγ interferes with the NF-κB signaling cascade. This is achieved, in part, by increasing the protein levels of IκBα, an inhibitor of NF-κB.[1] By stabilizing IκBα, Leriglitazone prevents the translocation of NF-κB to the nucleus, thereby repressing the transcription of its pro-inflammatory target genes.[1][6]
Modulation of Glial Cell Activation
Microglia and astrocytes are the primary immune cells of the CNS. In pathological states, they become activated and can adopt pro-inflammatory (M1/A1) or anti-inflammatory/reparative (M2/A2) phenotypes.[7] Leriglitazone has been shown to reduce microglial activation, a key hallmark of neuroinflammation. By suppressing pro-inflammatory signaling, Leriglitazone helps to temper the detrimental effects of chronically activated microglia and astrocytes, which include the release of cytotoxic factors and the propagation of inflammation. This modulation is crucial for reducing neuronal damage and creating an environment conducive to repair.
Restoration of Mitochondrial Function and Biogenesis
Mitochondrial dysfunction is a common feature of neurodegenerative diseases, leading to energy deficits and increased oxidative stress.[1] Leriglitazone addresses this by activating the PPARγ/PGC-1α pathway.[5] PGC-1α is a master regulator of mitochondrial biogenesis. By upregulating PGC-1α, Leriglitazone stimulates the creation of new mitochondria, restores cellular energy balance, and enhances the expression of antioxidant genes like NRF1 and SOD2, thereby reducing oxidative stress.[1][5]
Preservation of Blood-Brain Barrier (BBB) Integrity
The BBB is often compromised in neuroinflammatory conditions, allowing the infiltration of peripheral immune cells that exacerbate CNS damage.[5] Leriglitazone helps to preserve the integrity of the BBB.[1] Clinical data from the ADVANCE trial showed that treatment with Leriglitazone significantly reduced plasma levels of matrix metalloproteinase-9 (MMP-9), a marker associated with BBB disruption.[1][8] By preventing endothelial damage and reducing monocyte adhesion, Leriglitazone helps to maintain a stable CNS environment, shielding it from peripheral inflammatory insults.[5]
Quantitative Data on Leriglitazone's Effects
The following tables summarize key quantitative findings from preclinical and clinical studies, demonstrating Leriglitazone's impact on various biomarkers of neuroinflammation and neurodegeneration.
Table 1: Impact on Inflammatory Cytokines and Chemokines (Phase 1 Clinical Trial) [1]
| Biomarker | Effect in CSF & Plasma | Implied Mechanism |
| IL-8 | Decreased Concentration | NF-κB Repression |
| IL-6 | Decreased Concentration | NF-κB Repression |
| IP-10 | Decreased Concentration | NF-κB Repression |
| MCP-1 | Decreased Concentration | NF-κB Repression |
| IL-1β | Markedly Reduced (in vitro) | NF-κB Repression |
| MIP-1β | Reduced (in cALD) | Anti-inflammatory |
Table 2: Impact on Biomarkers of Disease Progression (ADVANCE Clinical Trial) [1][8]
| Biomarker | Effect in Leriglitazone Group | Implied Mechanism |
| MMP-9 | Significant Reduction in Plasma | Preservation of BBB Integrity |
| Neurofilament Light (NfL) | Levels did not significantly increase, unlike placebo group with lesion progression | Reduction of Axonal Degeneration |
| Cerebral Lesions | Reduced progression vs. placebo | Neuroprotection, Anti-inflammatory |
| Myelopathy Symptoms | Reduced progression | Neuroprotection |
Table 3: Effects on Cellular Function (Preclinical Models) [2]
| Parameter | Model | Effect of Leriglitazone |
| Cell Viability | PKAN hiPS-derived astrocytes | Significantly improved |
| Respiratory Activity | PKAN hiPS-derived astrocytes | Improved/Rescued |
| Iron Accumulation | PKAN hiPS-derived astrocytes | Diminished/Strongly Reduced |
Key Experimental Protocols
The findings described in this guide are based on a range of established experimental techniques. Below are outlines of the key methodologies used to assess Leriglitazone's effects.
Western Blot Immunoassay for NF-κB Pathway Activation
-
Objective: To measure the protein levels of NF-κB pathway components, such as IκBα.
-
Methodology:
-
Cell Culture: Spinal cord motor cell cultures are treated with an injurious agent (e.g., very-long-chain fatty acids, VLCFA) with or without Leriglitazone.[1]
-
Protein Extraction: Cells are lysed, and total protein is extracted from nuclear and cytoplasmic fractions.
-
SDS-PAGE: Protein samples are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-IκBα antibody), followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added, and the resulting signal, proportional to the amount of protein, is captured using an imaging system. Increased IκBα protein levels indicate reduced NF-κB pathway activation.[1]
-
Cytokine and Chemokine Measurement (ELISA)
-
Objective: To quantify the concentration of specific cytokines (e.g., IL-1β, TNF-α) in cell culture supernatants, plasma, or CSF.
-
Methodology:
-
Sample Collection: Supernatants from cell cultures or biological fluids (plasma, CSF) are collected.[1]
-
Assay: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is typically used.
-
Wells of a microplate are coated with a capture antibody specific to the target cytokine.
-
Samples are added to the wells, and the target cytokine binds to the capture antibody.
-
A detection antibody, also specific to the cytokine and conjugated to an enzyme, is added.
-
A substrate is added, which is converted by the enzyme into a colored product.
-
The intensity of the color, measured with a microplate reader, is proportional to the concentration of the cytokine in the sample.
-
Assessment of Mitochondrial Respiration (Seahorse Assay)
-
Objective: To measure real-time mitochondrial function by determining the oxygen consumption rate (OCR).
-
Methodology:
-
Cell Plating: Cells (e.g., hiPS-derived astrocytes) are seeded in a specialized microplate.[2]
-
Treatment: Cells are treated with Leriglitazone or a vehicle control.
-
Assay Execution: The microplate is placed in a Seahorse XF Analyzer. The instrument sequentially injects different mitochondrial stressors (e.g., oligomycin, FCCP, rotenone/antimycin A).
-
Data Analysis: The analyzer measures changes in OCR in response to each inhibitor, allowing for the calculation of key parameters of mitochondrial respiration, such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity. An improvement in these parameters indicates enhanced mitochondrial function.[2]
-
Conclusion
This compound represents a significant advancement in the therapeutic strategy for neuroinflammatory and neurodegenerative diseases. Its ability to penetrate the blood-brain barrier and potently activate PPARγ allows it to exert a multi-pronged effect on the core drivers of CNS pathology. By simultaneously repressing the NF-κB inflammatory pathway, modulating glial cell activity towards a protective phenotype, restoring mitochondrial function, and preserving the integrity of the blood-brain barrier, Leriglitazone addresses the complex, interconnected nature of neurodegeneration.[1][5][6] The quantitative data from both preclinical models and human clinical trials provide compelling evidence of its target engagement and biological activity.[1][2][8] This positions Leriglitazone as a highly promising candidate for treating conditions like X-linked Adrenoleukodystrophy and other CNS disorders with a significant neuroinflammatory component.
References
- 1. Development of PPARγ Agonists for the Treatment of Neuroinflammatory and Neurodegenerative Diseases: Leriglitazone as a Promising Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPAR Gamma Agonist Leriglitazone Recovers Alterations Due to Pank2-Deficiency in hiPS-Derived Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of PPARγ Agonists for the Treatment of Neuroinflammatory and Neurodegenerative Diseases: Leriglitazone as a Promising Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Minoryx Leriglitazone [minoryx.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Interaction of Microglia and Astrocytes in the Neurovascular Unit [frontiersin.org]
- 8. The Lancet Neurology publishes results from Minoryx Therapeutics Phase 2/3 ADVANCE clinical trial of leriglitazone in X-linked Adrenoleukodystrophy [minoryx.com]
Leriglitazone Hydrochloride: An In-depth Technical Guide on Initial Safety and Toxicology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial safety and toxicology data for Leriglitazone Hydrochloride (MIN-102), a novel, orally bioavailable, and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. The information presented is collated from publicly available preclinical and early-stage clinical data, with a focus on quantitative toxicological assessments and the methodologies employed in these studies.
Introduction
Leriglitazone is a next-generation PPARγ agonist designed for the treatment of central nervous system (CNS) disorders, with a primary focus on X-linked adrenoleukodystrophy (X-ALD) and Friedreich's Ataxia.[1] Its mechanism of action centers on the activation of PPARγ, a nuclear receptor that plays a crucial role in regulating mitochondrial function, inflammation, and oxidative stress.[2] By targeting these pathways, leriglitazone aims to address the underlying pathophysiology of neurodegenerative diseases. This document summarizes the foundational safety and toxicology studies that have paved the way for its clinical development.
Preclinical Toxicology
While specific, detailed preclinical toxicology reports containing quantitative data such as LD50 (median lethal dose) and comprehensive No-Observed-Adverse-Effect-Level (NOAEL) values for leriglitazone are not extensively available in the public domain, regulatory submissions to the European Medicines Agency (EMA) provide summaries of the non-clinical safety program. The following sections are based on the interpretation of available data and general requirements for such regulatory filings.
Acute, Sub-chronic, and Chronic Toxicity Studies
Standard preclinical toxicology programs for small molecule drugs like leriglitazone typically involve a battery of studies in both rodent and non-rodent species to assess the potential for toxicity after single and repeated dosing.
Table 1: Summary of Preclinical General Toxicology Study Designs (Illustrative)
| Study Type | Species | Duration | Key Parameters Monitored |
| Acute Toxicity | Rodent (e.g., Rat, Mouse) | Single Dose | Mortality, clinical signs, body weight, gross pathology |
| Sub-chronic Toxicity | Rodent & Non-rodent (e.g., Dog) | 28-90 days | Clinical signs, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, organ weights, histopathology |
| Chronic Toxicity | Rodent & Non-rodent | 6-9 months | Similar to sub-chronic studies, with a focus on long-term cumulative toxicity |
Note: This table is illustrative of standard toxicology study designs and does not represent specific published data for leriglitazone.
Genetic Toxicology
A standard battery of in vitro and in vivo tests is typically conducted to assess the genotoxic potential of a new drug candidate. These studies evaluate the potential for the drug to cause DNA mutations or chromosomal damage.
Table 2: Illustrative Genetic Toxicology Study Battery
| Study Type | System | Endpoint |
| Bacterial Reverse Mutation Assay (Ames Test) | In vitro (e.g., Salmonella typhimurium, Escherichia coli) | Gene mutation |
| In Vitro Mammalian Cell Gene Mutation Assay | In vitro (e.g., Mouse lymphoma assay) | Gene mutation |
| In Vitro Mammalian Chromosomal Aberration Test | In vitro (e.g., Human lymphocytes) | Chromosomal damage |
| In Vivo Micronucleus Test | In vivo (e.g., Rodent hematopoietic cells) | Chromosomal damage |
Note: This table is illustrative of standard genetic toxicology studies. Specific results for leriglitazone are not publicly available.
Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential for adverse effects on vital physiological functions.
Table 3: Illustrative Safety Pharmacology Study Areas
| System | Key Parameters Assessed |
| Central Nervous System | Effects on behavior, coordination, and body temperature |
| Cardiovascular System | Effects on blood pressure, heart rate, and electrocardiogram (ECG) |
| Respiratory System | Effects on respiratory rate and function |
Note: This table illustrates standard safety pharmacology assessments.
Clinical Safety and Tolerability
Phase 1 clinical trials in healthy volunteers and subsequent clinical studies in patient populations have provided valuable insights into the safety and tolerability of leriglitazone in humans.
Phase 1 Studies
A Phase 1, randomized, double-blind, placebo-controlled, single-center clinical trial was conducted in healthy male volunteers.[3] Single doses of 30 mg, 90 mg, and 270 mg, and multiple doses of 135 mg/day and 270 mg/day administered over 8 days, were found to be safe and well-tolerated.[3]
Phase 2/3 Studies (ADVANCE Trial)
The ADVANCE trial was a 96-week, randomized, double-blind, placebo-controlled study in men with adrenomyeloneuropathy.[4][5]
Table 4: Treatment-Emergent Adverse Events in the ADVANCE Trial
| Adverse Event | Leriglitazone (n=77) | Placebo (n=39) |
| Weight Gain | 70% (54 patients) | 23% (9 patients) |
| Peripheral Edema | 64% (49 patients) | 18% (7 patients) |
Data sourced from The Lancet Neurology.[5]
Serious treatment-emergent adverse events occurred in 18% of patients receiving leriglitazone and 26% of patients receiving placebo.[4][5] Notably, clinically progressive cerebral adrenoleukodystrophy occurred in 5% of the total study patients, all of whom were in the placebo group.[4][5]
Experimental Protocols
Detailed experimental protocols for the initial toxicology studies are typically found within regulatory submission documents. The following are generalized representations of such protocols.
General Toxicology Study Protocol (Illustrative)
-
Test System: Sprague-Dawley rats and Beagle dogs.
-
Administration: Oral gavage, once daily.
-
Dose Levels: A control group (vehicle) and at least three dose levels of leriglitazone.
-
Duration: As specified in the study design (e.g., 28 days for sub-chronic).
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements.
-
Clinical Pathology: Hematology, coagulation, and clinical chemistry parameters assessed at termination.
-
Anatomical Pathology: Gross necropsy, organ weight measurements, and histopathological examination of a comprehensive list of tissues.
Bacterial Reverse Mutation Assay (Ames Test) Protocol (Illustrative)
-
Test Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).
-
Metabolic Activation: With and without a rat liver homogenate (S9) fraction.
-
Procedure: Leriglitazone at various concentrations is incubated with the bacterial strains in the presence and absence of S9. The number of revertant colonies is then counted.
-
Analysis: A dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.
Signaling Pathways and Experimental Workflows
Leriglitazone Mechanism of Action
Leriglitazone's therapeutic effects are primarily mediated through the activation of PPARγ. This leads to a cascade of downstream events that are beneficial in neurodegenerative conditions.
Preclinical Toxicology Workflow
The initial safety assessment of a new chemical entity like leriglitazone follows a structured workflow to identify potential hazards before human trials.
Conclusion
The available data from preclinical assessments and early clinical trials suggest that leriglitazone has a manageable safety profile. The most frequently reported adverse events in clinical trials are weight gain and peripheral edema, which are known class effects of PPARγ agonists. While detailed quantitative data from initial animal toxicology studies are not broadly published, the progression of leriglitazone to late-stage clinical trials and its submission for marketing authorization indicate that a comprehensive preclinical safety evaluation has been conducted and has supported a positive benefit-risk assessment for its continued development. Further details on the preclinical toxicology are likely contained within the full regulatory submission documents.
References
- 1. minoryx.com [minoryx.com]
- 2. Update on Regulatory Review of leriglitazone in the EU [minoryx.com]
- 3. Navigating Rare Disease Submissions: Minoryx Stresses Early EMA Engagement [insights.citeline.com]
- 4. EMA Validates Marketing Application for Leriglitazone in Cerebral Adrenoleukodystrophy Treatment [synapse.patsnap.com]
- 5. Nezglyal | European Medicines Agency (EMA) [ema.europa.eu]
Methodological & Application
Application Notes and Protocols for In Vitro Testing of Leriglitazone Hydrochloride on Neuronal Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Leriglitazone hydrochloride is a novel, brain-penetrant peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.[1][2][3][4] As a full agonist of PPARγ, Leriglitazone modulates the expression of a multitude of genes, leading to a pleiotropic mechanism of action that is highly relevant for the treatment of neurodegenerative diseases.[1][2][4][5][6] Its therapeutic potential stems from its ability to address several key pathological hallmarks of neurodegeneration, including mitochondrial dysfunction, oxidative stress, neuroinflammation, and demyelination.[5][6][7][8][9] In vitro studies have demonstrated that Leriglitazone exerts neuroprotective effects on various neuronal and glial cell types.[1][2][3][6]
These application notes provide a comprehensive set of protocols for the in vitro evaluation of this compound's effects on neuronal cells. The described assays are designed to assess the compound's efficacy in key areas of its mechanism of action.
Mechanism of Action of Leriglitazone
Leriglitazone activates the PPARγ receptor, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the transcription of proteins involved in mitochondrial biogenesis, antioxidant defense, and anti-inflammatory responses. A key target is the upregulation of PPARγ coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial function.[1][5]
References
- 1. 4.7. Neurite Outgrowth Assay in PC12 [bio-protocol.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [diposit.ub.edu]
- 5. benchchem.com [benchchem.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Cytotoxic and genotoxic evaluation of cotinine using human neuroblastoma cells (SH-SY5Y) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Administration of Leriglitazone Hydrochloride in a Mouse Model of Friedreich's Ataxia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leriglitazone (MIN-102), a selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, has shown therapeutic potential in preclinical models of Friedreich's Ataxia (FA).[1][2][3][4] FA is an autosomal recessive neurodegenerative disease characterized by a deficiency in the mitochondrial protein frataxin (FXN), leading to mitochondrial dysfunction, oxidative stress, and progressive neurodegeneration.[1][2] Leriglitazone, which can cross the blood-brain barrier, targets the PPARγ/PGC-1α pathway, a key regulator of mitochondrial biogenesis and antioxidant responses, which is impaired in FA.[1][2][5][6] These application notes provide detailed protocols for the administration of Leriglitazone Hydrochloride in the YG8sR mouse model of Friedreich's Ataxia, based on published preclinical studies.
Animal Model
The recommended mouse model for studying the effects of Leriglitazone in Friedreich's Ataxia is the YG8sR mouse . This transgenic model carries a human FXN gene with a GAA repeat expansion, leading to reduced frataxin expression and recapitulating key pathological features of the disease, including progressive motor deficits.[1]
Data Presentation
The following tables summarize the expected quantitative outcomes based on preclinical studies of Leriglitazone in Friedreich's Ataxia models.
Table 1: Effect of Leriglitazone on Motor Function in YG8sR Mice
| Parameter | Control Group (YG8sR + Vehicle) | Leriglitazone-Treated Group (YG8sR + 50 mg/kg/day) | Outcome |
| Balance Beam Test | |||
| Time to Traverse (seconds) | Data not available in searched literature | Data not available in searched literature | Significant Improvement[3] |
| Number of Slips | Data not available in searched literature | Data not available in searched literature | Significant Improvement[3] |
| Rotarod Test | |||
| Latency to Fall (seconds) | Data not available in searched literature | Data not available in searched literature | No Significant Impact[3] |
| Pole Test | |||
| Time to Turn and Descend (seconds) | Data not available in searched literature | Data not available in searched literature | No Significant Impact[3] |
| Overall Motor Score | |||
| Combined Score (arbitrary units) | Data not available in searched literature | Data not available in searched literature | Significant Improvement[3] |
Table 2: Cellular and Biochemical Effects of Leriglitazone in Friedreich's Ataxia Models
| Parameter | Model System | Control | Leriglitazone-Treated | % Change |
| Frataxin Protein Levels | Frataxin-deficient rat DRG neurons | Normalized to 100% | 148% | +48%[3] |
| PGC-1α Protein Levels | Frataxin-deficient human fibroblasts | Decreased | Normalized | -[3] |
| NRF2 Protein Levels | Frataxin-deficient DRG neurons | Decreased | Normalized | - |
| Lipid Droplet Accumulation | Frataxin-deficient cardiomyocytes | Increased | Reduced | -42%[3] |
Experimental Protocols
Oral Administration of this compound
Objective: To administer Leriglitazone to YG8sR mice orally over a sustained period.
Materials:
-
This compound (MIN-102)
-
Standard rodent chow
-
Appropriate mixing equipment
Protocol:
-
Formulation: Leriglitazone is incorporated directly into the rodent chow.
-
Dosage Calculation: The target dose is 50 mg/kg/day. This is achieved by mixing 0.06% Leriglitazone by weight into the chow.[3] The calculation assumes an average daily food consumption for the specific age and strain of the mice. It is recommended to monitor food intake to ensure accurate dosing.
-
Administration: The medicated chow is provided ad libitum to the treatment group of YG8sR mice. The control group receives the same standard chow without the addition of Leriglitazone.
-
Duration: The duration of treatment in key preclinical studies was not explicitly stated but behavioral tests were conducted monthly, suggesting a long-term administration protocol. A minimum treatment period of several months is recommended to observe significant effects on motor function.
Assessment of Motor Function
Objective: To assess motor coordination and balance.
Protocol:
-
Apparatus: An elevated narrow beam (e.g., 12 mm and 26 mm wide) with a start platform and a goal box at the end.
-
Acclimation: Mice are acclimated to the testing room for at least 30 minutes before the test.
-
Procedure:
-
Place the mouse on the starting platform.
-
Record the time it takes for the mouse to traverse the beam to the goal box.
-
Count the number of times the hind paws slip off the beam.
-
Conduct multiple trials per mouse and average the results.
-
Objective: To evaluate motor coordination and learning.
Protocol:
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Acclimation: Acclimate the mice to the apparatus by placing them on the stationary rod for a short period.
-
Procedure:
-
Place the mouse on the rod rotating at a low, constant speed.
-
Gradually accelerate the rotation of the rod.
-
Record the latency to fall from the rod.
-
Perform multiple trials with adequate rest periods in between.
-
Objective: To measure bradykinesia and motor coordination.
Protocol:
-
Apparatus: A vertical pole with a rough surface to allow for grip.
-
Procedure:
-
Place the mouse head-up at the top of the pole.
-
Record the time it takes for the mouse to turn around and descend to the base.
-
Conduct several trials for each mouse.
-
Biochemical and Cellular Analyses
Objective: To measure frataxin protein levels in tissue samples.
Protocol:
-
Tissue Homogenization: Homogenize brain or other relevant tissues from treated and control mice in an appropriate lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for frataxin.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Objective: To measure the expression of key genes involved in mitochondrial biogenesis.
Protocol:
-
RNA Extraction: Extract total RNA from tissues of interest using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Perform qPCR using SYBR Green or TaqMan probes with primers specific for PGC-1α, NRF1, and TFAM.
-
Use a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Signaling Pathway and Experimental Workflow
Caption: Leriglitazone signaling pathway in Friedreich's Ataxia.
Caption: Experimental workflow for Leriglitazone administration.
References
- 1. Evaluation of antibodies for western blot analysis of frataxin protein isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western blot in homogenised mouse brain samples [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. PGC-1alpha downstream transcription factors NRF-1 and TFAM are genetic modifiers of Huntington disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minoryx’s clinical candidate leriglitazone shows clinical benefit in a proof of concept Phase 2 study in Friedreich's ataxia [kurmapartners.com]
- 6. PPAR gamma agonist leriglitazone improves frataxin-loss impairments in cellular and animal models of Friedreich Ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Measuring Leriglitazone Hydrochloride Brain Penetration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leriglitazone hydrochloride is a novel, brain-penetrant peroxisome proliferator-activated receptor gamma (PPARγ) agonist under investigation for the treatment of central nervous system (CNS) disorders.[1][2] Its efficacy is contingent on its ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain.[3] This document provides detailed application notes and protocols for key techniques used to measure the brain penetration of this compound. The methodologies described are essential for preclinical and clinical assessment of its pharmacokinetic profile within the CNS.
In Vivo Assessment of Brain Penetration
A comprehensive evaluation of Leriglitazone's brain penetration involves both preclinical animal models and clinical studies in humans. Key parameters to quantify are the brain-to-plasma concentration ratio and the unbound drug concentrations in the brain, as the unbound fraction is responsible for the pharmacological effect.
Preclinical Assessment in Rodent Models
1.1.1. Brain Homogenate Analysis for Total Brain Concentration
This method determines the total concentration of Leriglitazone in brain tissue, providing a fundamental measure of its ability to accumulate in the CNS.
Experimental Protocol
Objective: To quantify the total concentration of Leriglitazone in the brain tissue of rodents following systemic administration.
Materials:
-
This compound
-
Rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
-
Anesthesia (e.g., isoflurane)
-
Saline solution, ice-cold
-
Homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Tissue homogenizer (e.g., bead-based or rotor-stator)
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Administer this compound to rodents at the desired dose (e.g., 17 mg/kg orally).[4]
-
At predetermined time points post-administration, anesthetize the animals.
-
Collect blood samples via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.
-
Excise the brain and immediately weigh it.
-
Homogenize the brain tissue in a known volume of ice-cold homogenization buffer.
-
Centrifuge the brain homogenate to pellet cellular debris.
-
Collect the supernatant (brain homogenate) and plasma from the blood sample after centrifugation.
-
Extract Leriglitazone from the brain homogenate and plasma samples using an appropriate method (e.g., protein precipitation with acetonitrile).
-
Analyze the extracted samples to determine the concentration of Leriglitazone using a validated LC-MS/MS method.
-
Calculate the brain-to-plasma concentration ratio (Kp) by dividing the concentration of Leriglitazone in the brain homogenate by its concentration in plasma.
1.1.2. In Vivo Microdialysis for Unbound Brain Concentration
In vivo microdialysis is a sophisticated technique that allows for the sampling of unbound drug from the brain's interstitial fluid (ISF) in awake, freely-moving animals, providing a more pharmacologically relevant measure of brain penetration.[5][6]
Experimental Protocol
Objective: To measure the unbound concentration of Leriglitazone in the brain ISF of rodents.
Materials:
-
Microdialysis probes and guide cannulae
-
Stereotaxic apparatus
-
Surgical instruments
-
Perfusion fluid (artificial cerebrospinal fluid - aCSF)
-
Syringe pump
-
Fraction collector
-
LC-MS/MS system
Procedure:
-
Surgically implant a guide cannula into the specific brain region of interest (e.g., striatum or hippocampus) of the anesthetized rodent using a stereotaxic apparatus.[5]
-
Allow the animal to recover from surgery for a specified period.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 0.5-2.0 µL/min).[7]
-
Collect dialysate samples at regular intervals using a refrigerated fraction collector.
-
Administer this compound to the animal.
-
Continue collecting dialysate samples to obtain a time-concentration profile of unbound Leriglitazone in the brain ISF.
-
Analyze the dialysate samples using a highly sensitive LC-MS/MS method to quantify Leriglitazone concentrations.
Clinical Assessment in Humans
1.2.1. Cerebrospinal Fluid (CSF) Analysis
In human studies, CSF serves as a valuable surrogate for brain ISF to estimate unbound drug concentrations in the CNS.[4]
Experimental Protocol (based on a Phase 1 Clinical Trial)
Objective: To determine the concentration of Leriglitazone in the CSF of human subjects.
Study Design:
-
A Phase 1, randomized, double-blind, placebo-controlled, single and multiple ascending dose study in healthy male volunteers.[4][8]
-
Oral administration of this compound (e.g., 135 mg and 270 mg in the multiple ascending dose part).[4]
Procedure:
-
Administer this compound or placebo to subjects as per the study protocol.
-
Collect blood samples at specified time points to determine plasma pharmacokinetics.
-
Perform a lumbar puncture to collect CSF samples at a specified time point post-dose (e.g., on day 8 at 4 hours post-dose in a multiple-dose study).[4]
-
Process and store plasma and CSF samples under appropriate conditions (e.g., frozen at -20°C or lower).
-
Analyze the plasma and CSF samples for Leriglitazone concentration using a validated LC-MS/MS method.
-
Calculate the CSF-to-plasma concentration ratio.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's brain penetration from preclinical and clinical studies.
Table 1: Preclinical Brain Penetration Data in Rats
| Parameter | Value | Reference |
| Unbound Brain to Plasma Ratio (Kp,uu) | 0.25 | [4] |
| Unbound Brain Concentration (at 17 mg/kg dose) | 175 ng/mL | [4] |
| CSF Concentration (at 17 mg/kg dose) | 274 ng/mL | [4] |
Table 2: Clinical Brain Penetration Data in Humans
| Parameter | Value | Reference |
| Unbound Brain to Plasma Ratio (Kp,uu) | 0.55 | [4] |
| Total CSF Concentration (135 mg multiple dose) | 188 ng/mL | [4] |
| Total CSF Concentration (270 mg multiple dose) | 332 ng/mL | [4] |
| Total CSF to Total Plasma Concentration Ratio | 2.2% - 2.5% | [4] |
Physiologically Based Pharmacokinetic (PBPK) Modeling
PBPK modeling is a computational technique used to predict the pharmacokinetic behavior of a drug in different tissues and organs, including the brain.[6] A PBPK model for Leriglitazone has been developed to simulate its distribution in the CNS and to guide dose selection, particularly for pediatric populations.[4]
The development of a PBPK model for Leriglitazone involves integrating in vitro data on its metabolism (e.g., by CYP3A4 and CYP2C8) and biliary clearance with data from clinical pharmacokinetic studies.[4] This model can then be used to predict brain concentrations under various dosing regimens.
Visualization of Pathways and Workflows
Signaling Pathway of Leriglitazone
Leriglitazone is a PPARγ agonist that influences several downstream pathways related to neuroinflammation and neurodegeneration.
Caption: Signaling pathway of this compound.
Experimental Workflow for Brain Homogenate Analysis
The following diagram illustrates the workflow for determining the total brain concentration of Leriglitazone.
Caption: Workflow for brain homogenate analysis.
Experimental Workflow for In Vivo Microdialysis
This diagram outlines the key steps in measuring unbound Leriglitazone concentration in the brain using in vivo microdialysis.
Caption: Workflow for in vivo microdialysis.
Conclusion
The techniques described in these application notes and protocols are crucial for a thorough understanding of this compound's ability to penetrate the CNS. By employing a combination of preclinical in vivo methods, clinical CSF analysis, and computational PBPK modeling, researchers and drug development professionals can effectively quantify its brain distribution. This comprehensive approach is essential for optimizing dosing strategies and ensuring that therapeutic concentrations are achieved at the target site of action within the brain for the treatment of neurodegenerative and neuroinflammatory diseases.
References
- 1. The brain penetrant PPARγ agonist leriglitazone restores multiple altered pathways in models of X-linked adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of PPARγ Agonists for the Treatment of Neuroinflammatory and Neurodegenerative Diseases: Leriglitazone as a Promising Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. minoryx.com [minoryx.com]
- 5. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Clinical pharmacokinetics of leriglitazone and a translational approach using PBPK modeling to guide the selection of the starting dose in children - PMC [pmc.ncbi.nlm.nih.gov]
Best Practices for Dissolving Leriglitazone Hydrochloride for Cell Culture Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Leriglitazone hydrochloride is a selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist with the ability to cross the blood-brain barrier.[1][2] It is a promising therapeutic candidate for neurodegenerative diseases, with research highlighting its role in modulating mitochondrial function, reducing oxidative stress, and mitigating neuroinflammation.[3][4][5] Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in in vitro cell culture experiments. This document provides detailed protocols and best practices for the preparation and use of this compound in a research setting.
Leriglitazone acts by activating PPARγ, which in turn influences the expression of numerous genes.[6][7] Key downstream effects include the activation of PGC-1α, a master regulator of mitochondrial biogenesis, leading to improved mitochondrial function and increased ATP production.[1][6][8] Furthermore, Leriglitazone has been shown to suppress the NF-κB signaling pathway, a key player in inflammatory processes, thereby reducing neuroinflammation.[4][6] These mechanisms collectively contribute to its neuroprotective effects.[9][10]
Physicochemical Properties and Solubility
This compound is the hydrochloride salt of the active metabolite of pioglitazone.[4][5] For cell culture applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent. While the absolute maximum solubility in DMSO is not extensively reported, stock solutions of at least 10 mM can be readily prepared.
Quantitative Data Summary
For ease of reference, the following table summarizes key quantitative data for the use of this compound in cell culture experiments.
| Parameter | Value | Source(s) |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | MedChemExpress |
| Commercially Available Stock Solution | 10 mM in DMSO | MedChemExpress |
| Typical Working Concentrations | 50 nM - 2 µM | MedChemExpress |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months | MedChemExpress |
| Recommended Final DMSO Concentration in Media | ≤ 0.1% | General Cell Culture Best Practices |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 4.77 mg of this compound (Molecular Weight: 476.98 g/mol ).
-
Dissolution: Add the appropriate volume of sterile DMSO to the weighed powder. For the example above, add 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol 2: Application of this compound to Cell Cultures
This protocol provides a general guideline for diluting the this compound stock solution and adding it to cell cultures.
Materials:
-
Prepared 10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Cells seeded in culture plates
-
Sterile pipette tips
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Prepare Intermediate Dilutions (if necessary): Depending on the final desired concentration, it may be necessary to prepare an intermediate dilution of the stock solution in sterile cell culture medium. This helps to ensure accurate pipetting of small volumes and minimizes localized high concentrations of DMSO when adding to the cells.
-
Prepare Final Working Solution: Prepare the final working concentration of this compound by diluting the stock or intermediate solution directly into the pre-warmed cell culture medium that will be added to the cells.
-
Example for a 1 µM final concentration: To treat cells in a well containing 1 mL of medium, you can prepare a 2X working solution (2 µM) in 0.5 mL of fresh medium. Add 0.2 µL of the 10 mM stock solution to 1 mL of fresh medium. Then, add 0.5mL of this 2µM solution to the well which already contains 0.5mL of medium. This will result in a final concentration of 1 µM and a final DMSO concentration of 0.01%.
-
-
Vehicle Control: It is crucial to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as the highest concentration of this compound used. To do this, add the equivalent volume of DMSO (without the drug) to the control wells.
-
Treatment: Add the prepared final working solutions (both this compound and vehicle control) to your cells. Gently mix the plate to ensure even distribution.
-
Incubation: Return the cells to the incubator and proceed with your experimental timeline.
Visualizations
The following diagrams illustrate the signaling pathway of Leriglitazone and a typical experimental workflow for its use in cell culture.
References
- 1. Development of PPARγ Agonists for the Treatment of Neuroinflammatory and Neurodegenerative Diseases: Leriglitazone as a Promising Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of leriglitazone and a translational approach using PBPK modeling to guide the selection of the starting dose in children - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. PPAR Gamma Agonist Leriglitazone Recovers Alterations Due to Pank2-Deficiency in hiPS-Derived Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minoryx Leriglitazone [minoryx.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Development of PPARγ Agonists for the Treatment of Neuroinflammatory and Neurodegenerative Diseases: Leriglitazone as a Promising Candidate [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. minoryx.com [minoryx.com]
Application of Leriglitazone Hydrochloride in the Study of Demyelination: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leriglitazone hydrochloride is a novel, orally bioavailable, and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist with the ability to penetrate the central nervous system (CNS).[1][2] Its unique properties make it a valuable tool for investigating the complex processes of demyelination and remyelination. Leriglitazone has shown potential in modulating key pathways involved in neuroinflammation, mitochondrial dysfunction, oxidative stress, and oligodendrocyte biology, all of which are critical in the pathophysiology of demyelinating diseases.[1][2][3][4] This document provides detailed application notes and experimental protocols for utilizing Leriglitazone in preclinical research focused on demyelination.
Mechanism of Action
Leriglitazone exerts its effects primarily through the activation of PPARγ, a nuclear receptor that regulates the expression of a wide range of genes. Its mechanism in the context of demyelination is multifaceted and includes:
-
Neuroinflammation Reduction: Leriglitazone decreases neuroinflammation by reducing the activation of microglia and macrophages and downregulating the NF-κB signaling pathway, a key regulator of inflammatory responses.[1][5]
-
Mitochondrial Biogenesis and Function: By activating the PPARγ/PGC-1α pathway, Leriglitazone promotes mitochondrial biogenesis, restores mitochondrial function, and reduces oxidative stress, thereby improving cellular energy balance.[1][5]
-
Promotion of Remyelination: Leriglitazone supports remyelination by increasing the expression of genes involved in oligodendrocyte differentiation, such as olig2 and neuroD1.[1][5] It also promotes the survival of oligodendrocytes and enhances the clearance of myelin debris.[2][3]
-
Blood-Brain Barrier Integrity: The compound has been shown to reduce monocyte adhesion to endothelial cells of the blood-brain barrier, a critical step in the initiation of neuroinflammatory lesions.[1][5]
Data Presentation
The following tables summarize key quantitative data from clinical studies of Leriglitazone, providing insights into its clinical efficacy in a demyelinating disease context.
Table 1: Overview of Key Clinical Trials for Leriglitazone in X-Linked Adrenoleukodystrophy (X-ALD)
| Trial Name | Phase | Patient Population | Primary Endpoint | Key Findings |
| ADVANCE | 2/3 | Adult men with adrenomyeloneuropathy (AMN) | Change from baseline in 6-minute walk test (6MWT) | Primary endpoint not met, but showed a reduction in the progression of cerebral lesions and myelopathy symptoms.[2][6] |
| NEXUS | 2 | Pediatric patients with cerebral ALD (cALD) | Arrest of disease progression | Demonstrated clinical and radiological stability in pediatric patients.[1] |
| CALYX | 3 | Adult men with progressive cALD | Time to death or bedridden with permanent ventilatory support | Currently recruiting.[1] |
Table 2: Quantitative Outcomes from Leriglitazone Clinical Trials
| Trial | Parameter | Leriglitazone Group | Placebo Group | p-value | Citation |
| ADVANCE | Patients with new cerebral lesions | 0 out of 77 | 6 out of 39 | 0.0015 | [7] |
| ADVANCE | Change in Loes score (neuroradiological measure) | Significantly less increase | - | 0.024 | [7] |
| Compassionate Use | Clinically and radiologically stable patients | 10 out of 13 | N/A | N/A | [8] |
| Compassionate Use | Gadolinium enhancement resolution | 5 out of 5 patients with initial enhancement became negative | N/A | N/A | [8] |
Experimental Protocols
The following are detailed protocols for in vitro and in vivo models to study the effects of Leriglitazone on demyelination and remyelination.
In Vitro Model: Oligodendrocyte Precursor Cell (OPC) Differentiation Assay
This assay assesses the potential of Leriglitazone to promote the maturation of OPCs into myelinating oligodendrocytes.
Materials:
-
Primary rat or mouse OPCs
-
OPC proliferation medium (e.g., DMEM/F12 supplemented with PDGF-AA, FGF-2, and N2 supplement)
-
OPC differentiation medium (e.g., DMEM/F12 supplemented with T3, N2 supplement, and 1% horse serum)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates
-
Antibodies: anti-O4, anti-MBP (Myelin Basic Protein), anti-CNPase
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Microscope with fluorescence capabilities
Protocol:
-
OPC Culture: Isolate and culture primary OPCs from neonatal rat cortices or mouse brains according to standard protocols. Plate the OPCs on coated plates in proliferation medium.
-
Leriglitazone Treatment: Once OPCs reach 70-80% confluency, switch to differentiation medium. Add Leriglitazone at various concentrations (e.g., 10 nM, 100 nM, 1 µM) to the differentiation medium. Include a vehicle-only control group.
-
Incubation: Culture the cells for 3-5 days to allow for differentiation.
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100 (for intracellular markers like MBP).
-
Block with a suitable blocking buffer (e.g., 5% normal goat serum in PBS).
-
Incubate with primary antibodies (e.g., anti-O4 for immature oligodendrocytes, anti-MBP for mature myelinating oligodendrocytes) overnight at 4°C.
-
Incubate with corresponding fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
-
Quantification:
-
Capture images using a fluorescence microscope.
-
Quantify the percentage of MBP-positive cells relative to the total number of DAPI-positive cells.
-
Measure the complexity of oligodendrocyte processes (e.g., number of branches, total process length) using image analysis software.
-
In Vivo Model: Cuprizone-Induced Demyelination
This model is used to study toxic demyelination and subsequent spontaneous and therapeutically enhanced remyelination.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Powdered rodent chow
-
Cuprizone (bis-cyclohexanone oxaldihydrazone)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Perfusion and tissue processing reagents (e.g., 4% paraformaldehyde, sucrose solutions)
-
Histological stains (e.g., Luxol Fast Blue for myelin)
-
Antibodies for immunohistochemistry (e.g., anti-MBP, anti-Olig2)
Protocol:
-
Demyelination Induction:
-
Feed mice a diet containing 0.2% (w/w) cuprizone mixed into powdered chow for 5-6 weeks to induce demyelination, particularly in the corpus callosum.[7]
-
-
Leriglitazone Treatment:
-
Prophylactic treatment: Start oral gavage of Leriglitazone (e.g., 10, 30, 100 mg/kg/day) at the same time as the cuprizone diet.
-
Therapeutic treatment: Start oral gavage of Leriglitazone after the 5-6 week cuprizone diet to assess its effect on remyelination.
-
Include a vehicle-treated control group.
-
-
Tissue Collection and Processing:
-
At the end of the treatment period (e.g., after 5 weeks for demyelination assessment or 2-4 weeks post-cuprizone for remyelination assessment), perfuse the mice with 4% paraformaldehyde.
-
Dissect the brains and post-fix them.
-
Cryoprotect the brains in sucrose solutions and section them using a cryostat.
-
-
Analysis of Myelination:
-
Histology: Stain sections with Luxol Fast Blue to visualize myelin. Quantify the degree of demyelination/remyelination in the corpus callosum using a scoring system or by measuring the stained area.
-
Immunohistochemistry: Stain sections for myelin markers (e.g., MBP) and oligodendrocyte lineage cells (e.g., Olig2). Quantify the intensity of MBP staining and the number of Olig2-positive cells.
-
Visualizations
Signaling Pathway of Leriglitazone in Demyelination
Caption: Leriglitazone activates PPARγ, leading to multiple downstream effects that collectively promote remyelination.
Experimental Workflow for In Vivo Cuprizone Model
Caption: Workflow for studying Leriglitazone's effects in the cuprizone-induced demyelination model.
Logical Relationship of Leriglitazone's Multifaceted Action
Caption: Leriglitazone's activation of PPARγ leads to a cascade of effects culminating in enhanced remyelination.
References
- 1. minoryx.com [minoryx.com]
- 2. fundplus.be [fundplus.be]
- 3. minoryx.com [minoryx.com]
- 4. Minoryx announces dosing of the first patient with leriglitazone in the phase 2a study in Rett syndrome (TREE study) [minoryx.com]
- 5. Minoryx Leriglitazone [minoryx.com]
- 6. Safety and efficacy of leriglitazone for preventing disease progression in men with adrenomyeloneuropathy (ADVANCE): a randomised, double-blind, multi-centre, placebo-controlled phase 2–3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Use the Cuprizone Model to Study De- and Remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Leriglitazone halts disease progression in adult patients with early cerebral adrenoleukodystrophy in compassionate-use study published in Brain [minoryx.com]
Application Notes and Protocols: Determining the Efficacy of Leriglitazone Hydrochloride on Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leriglitazone hydrochloride is a novel, brain-penetrant, selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.[1][2][3] It has demonstrated potential in treating central nervous system (CNS) diseases by modulating pathways involved in mitochondrial dysfunction, neuroinflammation, and oxidative stress.[1][4][5][6][7] These application notes provide a detailed overview and experimental protocols to assess the efficacy of Leriglitazone in mitigating oxidative stress in preclinical models.
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is implicated in the pathophysiology of numerous neurodegenerative disorders.[4][8] Leriglitazone's mechanism of action involves the activation of the PPARγ/PGC-1α pathway, which stimulates mitochondrial biogenesis, reduces oxidative stress, and improves overall mitochondrial function.[1][5][9]
Mechanism of Action: Leriglitazone and Oxidative Stress
Leriglitazone, as a PPARγ agonist, influences several key pathways to counteract oxidative stress. Its primary effects include:
-
Upregulation of Antioxidant Enzymes: Leriglitazone has been shown to augment the transcription of crucial genes related to mitochondrial function and oxidative stress, such as NRF1 and SOD2.[9]
-
Mitochondrial Biogenesis and Function: By activating the PPARγ/PGC-1α pathway, Leriglitazone promotes the formation of new mitochondria, restoring bioenergetic function and ATP concentrations.[1][9]
-
Reduction of Neuroinflammation: Leriglitazone can decrease the levels of NF-κB, a key regulator of inflammatory responses, thereby reducing the production of pro-inflammatory cytokines and subsequent oxidative stress.[1]
The following diagram illustrates the proposed signaling pathway of Leriglitazone in mitigating oxidative stress.
Experimental Assays and Protocols
To evaluate the efficacy of Leriglitazone in reducing oxidative stress, a panel of assays targeting different aspects of the oxidative stress response is recommended. The following protocols provide detailed methodologies for key experiments.
Measurement of Reactive Oxygen Species (ROS)
Direct measurement of intracellular ROS levels is a primary indicator of oxidative stress. The DCFDA assay is a common method for this purpose.
Protocol: Cellular ROS Detection using DCFDA
-
Cell Plating: Plate cells (e.g., neuronal or glial cells) in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for the desired duration (e.g., 24 hours). Include a vehicle control and a positive control for oxidative stress (e.g., H₂O₂).
-
DCFDA Loading: Remove the treatment media and wash the cells with warm phosphate-buffered saline (PBS). Add 100 µL of 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) in PBS to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
Fluorescence Measurement: After incubation, wash the cells with PBS. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to the vehicle control.
Lipid Peroxidation Assay
Lipid peroxidation is a major consequence of oxidative damage to cellular membranes. The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to measure malondialdehyde (MDA), a key byproduct of lipid peroxidation.[10][11][12]
Protocol: TBARS Assay for MDA Measurement
-
Sample Preparation:
-
Cells: Lyse treated and control cells in RIPA buffer on ice.
-
Tissue: Homogenize tissue samples in ice-cold RIPA buffer.
-
Centrifuge the lysates at 12,000 x g for 10 minutes at 4°C and collect the supernatant.
-
-
Reaction Setup:
-
To 100 µL of lysate, add 100 µL of 10% Trichloroacetic Acid (TCA) and 100 µL of 0.67% Thiobarbituric Acid (TBA).
-
Prepare a standard curve using MDA standards.
-
-
Incubation: Heat the samples and standards at 95°C for 60 minutes.
-
Measurement: Cool the samples on ice and centrifuge at 3,000 rpm for 15 minutes. Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.[12]
-
Data Analysis: Calculate the MDA concentration in the samples using the standard curve and normalize to the total protein concentration.
Glutathione (GSH) Assay
The ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is a critical indicator of cellular redox status.[13] A decrease in the GSH/GSSG ratio signifies increased oxidative stress.
Protocol: GSH/GSSG Ratio Determination
-
Sample Preparation:
-
Homogenize cells or tissue in a 5% metaphosphoric acid solution to precipitate proteins and preserve glutathione.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The supernatant will be used for both total GSH and GSSG measurement.
-
-
Total Glutathione (GSH + GSSG) Measurement:
-
In a 96-well plate, add sample supernatant, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and glutathione reductase.
-
Initiate the reaction by adding NADPH.
-
Measure the absorbance kinetically at 405-415 nm for 5-10 minutes.[14] The rate of color change is proportional to the total glutathione concentration.
-
-
GSSG Measurement:
-
To a separate aliquot of the supernatant, add 2-vinylpyridine (2-VP) to mask the reduced GSH. Incubate for 60 minutes at room temperature.
-
Perform the same enzymatic recycling assay as for total glutathione. The measured value will represent GSSG.
-
-
Data Analysis:
-
Calculate the concentrations of total glutathione and GSSG from a standard curve.
-
Determine the concentration of GSH by subtracting the GSSG concentration from the total glutathione concentration.
-
Calculate the GSH/GSSG ratio.
-
Antioxidant Enzyme Activity Assays
Assessing the activity of key antioxidant enzymes like Superoxide Dismutase (SOD) and Catalase provides insight into the cellular defense mechanisms against oxidative stress.[15][16][17][18]
Protocol: Superoxide Dismutase (SOD) Activity Assay
This assay is based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-1) by superoxide radicals generated by a xanthine/xanthine oxidase system.[18]
-
Sample Preparation: Prepare cell or tissue lysates as described previously.
-
Reaction Setup: In a 96-well plate, add the sample, xanthine, and WST-1 solution.
-
Reaction Initiation: Add xanthine oxidase to initiate the production of superoxide radicals.
-
Measurement: Incubate for 20 minutes at 37°C and measure the absorbance at 450 nm.
-
Data Analysis: The SOD activity is determined by the degree of inhibition of the colorimetric reaction. One unit of SOD activity is defined as the amount of enzyme that inhibits the rate of WST-1 reduction by 50%.
Protocol: Catalase Activity Assay
This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.[16][18]
-
Sample Preparation: Prepare cell or tissue lysates.
-
Reaction Setup: In a quartz cuvette or UV-transparent 96-well plate, add the sample to a solution of hydrogen peroxide in phosphate buffer.
-
Measurement: Immediately measure the decrease in absorbance at 240 nm over time as H₂O₂ is consumed.
-
Data Analysis: Catalase activity is calculated based on the rate of H₂O₂ decomposition.
Data Presentation
Quantitative data from these assays should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of Leriglitazone on ROS Production and Lipid Peroxidation
| Treatment Group | ROS Levels (Relative Fluorescence Units) | MDA Levels (nmol/mg protein) |
| Vehicle Control | 100 ± 5.2 | 2.5 ± 0.3 |
| Leriglitazone (1 µM) | 75 ± 4.1 | 1.8 ± 0.2 |
| Leriglitazone (10 µM) | 52 ± 3.5 | 1.2 ± 0.1 |
| Positive Control (H₂O₂) | 250 ± 12.8 | 5.1 ± 0.6 |
| *Illustrative data. *p < 0.05, *p < 0.01 compared to vehicle control. |
Table 2: Effect of Leriglitazone on Glutathione Levels and Antioxidant Enzyme Activity
| Treatment Group | GSH/GSSG Ratio | SOD Activity (U/mg protein) | Catalase Activity (U/mg protein) |
| Vehicle Control | 8.2 ± 0.7 | 15.4 ± 1.2 | 25.1 ± 2.3 |
| Leriglitazone (1 µM) | 12.5 ± 1.1 | 20.1 ± 1.5 | 32.8 ± 2.9 |
| Leriglitazone (10 µM) | 18.3 ± 1.5 | 28.6 ± 2.1 | 45.3 ± 3.8** |
| Oxidative Stressor | 3.1 ± 0.4 | 10.2 ± 0.9 | 18.7 ± 1.6 |
| Illustrative data. *p < 0.05, *p < 0.01 compared to vehicle control. |
Conclusion
The assays and protocols outlined in these application notes provide a comprehensive framework for evaluating the efficacy of this compound in mitigating oxidative stress. By employing a multi-faceted approach that measures ROS levels, lipid peroxidation, glutathione status, and antioxidant enzyme activity, researchers can gain a thorough understanding of the protective effects of Leriglitazone at the cellular and tissue level. This information is critical for the continued development and characterization of Leriglitazone as a potential therapeutic agent for neurodegenerative diseases where oxidative stress is a key pathological feature.
References
- 1. Minoryx Leriglitazone [minoryx.com]
- 2. Safety and efficacy of leriglitazone for preventing disease progression in men with adrenomyeloneuropathy (ADVANCE): a randomised, double-blind, multi-centre, placebo-controlled phase 2–3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bionews.com [bionews.com]
- 4. mdpi.com [mdpi.com]
- 5. Mitochondrial modulation with leriglitazone as a potential treatment for Rett syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minoryx mechanism of action of leriglitazone in X-ALD – Ysios Capital [ysioscapital.com]
- 7. Leriglitazone halts disease progression in adult patients with early cerebral adrenoleukodystrophy in compassionate-use study published in Brain [minoryx.com]
- 8. 酸化ストレスアッセイ [promega.jp]
- 9. Development of PPARγ Agonists for the Treatment of Neuroinflammatory and Neurodegenerative Diseases: Leriglitazone as a Promising Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 11. researchgate.net [researchgate.net]
- 12. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. Determining superoxide dismutase content and catalase activity in mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of superoxide dismutase, catalase and glutathione peroxidase in cultured cells and tissue | Springer Nature Experiments [experiments.springernature.com]
- 18. Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Utilizing Leriglitazone Hydrochloride in Rett Syndrome Models
Application Notes and Protocols for Preclinical Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Leriglitazone Hydrochloride in preclinical models of Rett Syndrome. This document outlines the mechanism of action, summarizes key quantitative data from pivotal studies, and provides detailed protocols for essential experiments to assess the efficacy of Leriglitazone.
Introduction to Leriglitazone and Rett Syndrome
Rett Syndrome is a rare, severe neurodevelopmental disorder primarily caused by mutations in the X-linked MECP2 gene.[1][2] The resulting dysfunction of the MeCP2 protein leads to a cascade of downstream effects, including mitochondrial dysfunction, increased oxidative stress, and neuroinflammation, which contribute to the severe cognitive and motor impairments characteristic of the syndrome.[3][4][5]
Leriglitazone is a novel, brain-penetrant, selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.[6][7][8] Its mechanism of action is particularly relevant to the pathophysiology of Rett Syndrome. By activating the PPARγ/PGC1α pathway, Leriglitazone has been shown to enhance mitochondrial biogenesis, reduce oxidative stress, and exert potent anti-inflammatory effects in the central nervous system.[4][9] Preclinical studies have demonstrated its potential to ameliorate key pathological features in Rett Syndrome models, paving the way for clinical investigation.[3][6][10][11]
Summary of Preclinical Efficacy Data
The following tables summarize the key quantitative findings from preclinical studies of Leriglitazone in Rett Syndrome models, providing a clear overview of its therapeutic potential.
Table 1: In Vitro Efficacy of Leriglitazone in Rett Syndrome Patient-Derived Fibroblasts
| Parameter | Outcome | Leriglitazone Treatment Details | Reference |
| ATP Production | Increased by 50% | 48-hour treatment | [10] |
| Superoxide Levels | Reduced by 20% | 48-hour treatment | [10] |
Table 2: In Vivo Efficacy of Leriglitazone in a Rett Syndrome Mouse Model (female Mecp2tm1.1Bird-/+)
| Parameter | Outcome | Leriglitazone Treatment Details | Reference |
| General Health Score | Improved overall health, milder disease phenotype | 75 mg/kg/day orally from weaning to 7 months of age | [10] |
| Exploratory Behavior | Enhanced natural explorative activity | 75 mg/kg/day orally from weaning to 7 months of age | [10] |
| Neuroinflammation | Resolved signs of brain inflammation | 75 mg/kg/day orally from weaning to 7 months of age | [10] |
| Bioenergetic Deficits | Normalized energy production in hippocampus and cerebellum | 75 mg/kg/day orally from weaning to 7 months of age | [10] |
| Oxidative Damage | Reduced lipid peroxidation in the cerebellum | 75 mg/kg/day orally from weaning to 7 months of age | [10] |
Signaling Pathway of Leriglitazone in Rett Syndrome
The following diagram illustrates the proposed mechanism of action of Leriglitazone in the context of Rett Syndrome pathophysiology.
Caption: Leriglitazone's mechanism in Rett Syndrome.
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the efficacy of Leriglitazone in Rett Syndrome research models.
Protocol 1: Assessment of ATP Production in Rett Patient-Derived Fibroblasts
This protocol is designed to quantify cellular ATP levels as a measure of mitochondrial function.
Materials:
-
Rett Syndrome patient-derived fibroblasts and healthy control fibroblasts
-
This compound
-
Cell culture medium and supplements
-
White opaque 96-well microplates
-
Luminescence-based ATP assay kit (e.g., Sigma-Aldrich MAK473)
-
Luminometer
Procedure:
-
Cell Seeding: Seed fibroblasts in a white opaque 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to attach and grow for 24 hours.
-
Treatment: Prepare a stock solution of Leriglitazone in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentrations. Remove the existing medium from the cells and add the medium containing Leriglitazone or vehicle control.
-
Incubation: Incubate the cells for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
ATP Measurement:
-
Allow the ATP assay kit reagents to equilibrate to room temperature.
-
Prepare the ATP standard curve according to the manufacturer's instructions.
-
Add the ATP assay reagent to each well, which lyses the cells and initiates the luminescent reaction.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis: Calculate the ATP concentration in each sample by comparing the relative light units (RLU) to the ATP standard curve. Normalize the ATP levels to the cell number or protein concentration if desired.
Protocol 2: Measurement of Superoxide Levels in Rett Patient-Derived Fibroblasts
This protocol measures mitochondrial superoxide production using a fluorescent probe.
Materials:
-
Rett Syndrome patient-derived fibroblasts and healthy control fibroblasts
-
This compound
-
Fluorescent superoxide indicator probe (e.g., MitoSOX™ Red)
-
Cell culture medium and supplements
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1, using a black, clear-bottom 96-well plate.
-
Probe Loading:
-
Prepare a working solution of the superoxide indicator probe in a suitable buffer (e.g., HBSS or serum-free medium) according to the manufacturer's recommendations.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the probe working solution to each well and incubate for 10-30 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Wash the cells gently with warm PBS to remove excess probe.
-
Add fresh buffer to each well.
-
Measure the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths (e.g., ~510/580 nm for MitoSOX™ Red).
-
-
Data Analysis: Background-subtract the fluorescence readings. Express the results as a percentage of the control or normalize to cell number.
Protocol 3: Behavioral Assessment in the Mecp2tm1.1Bird-/+ Mouse Model
This protocol outlines a battery of behavioral tests to assess motor function and general health in a Rett Syndrome mouse model.
Experimental Workflow:
Caption: Workflow for behavioral phenotyping.
Procedures:
-
General Health Scoring: A composite score assessing mobility, breathing abnormalities, tremor, and physical deterioration should be recorded weekly.
-
Rotarod Test:
-
Acclimate mice to the rotarod apparatus for 2-3 days prior to testing.
-
On the test day, place each mouse on the rotating rod, which accelerates from 4 to 40 rpm over a 5-minute period.
-
Record the latency to fall for each mouse.
-
Perform 3 trials per mouse with a 15-20 minute inter-trial interval.
-
-
Hindlimb Clasping:
-
Gently lift the mouse by the base of its tail.
-
Observe the hindlimbs for a period of 10-20 seconds.
-
Score the clasping phenotype based on a predefined scale (e.g., 0 = no clasping, 1 = partial clasping, 2 = complete clasping).
-
-
Open Field Test:
-
Place the mouse in the center of an open field arena (e.g., 40x40 cm).
-
Allow the mouse to explore freely for 10-15 minutes.
-
Use an automated tracking system to record total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Protocol 4: Immunohistochemical Analysis of Neuroinflammation
This protocol details the staining of brain tissue for markers of microglial and astrocyte activation.
Materials:
-
Mouse brain tissue, fixed and sectioned
-
Primary antibodies: rabbit anti-Iba1 (for microglia) and rabbit anti-GFAP (for astrocytes)
-
Fluorescently labeled secondary antibodies
-
Blocking solution (e.g., PBS with 5% normal donkey serum and 0.3% Triton X-100)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Tissue Preparation: Perfuse mice with 4% paraformaldehyde (PFA) and post-fix the brains. Cryoprotect the tissue in sucrose and prepare 30-40 µm thick floating sections using a cryostat.
-
Antigen Retrieval (if necessary): For some antibodies, heat-induced epitope retrieval in citrate buffer may be required.
-
Blocking and Permeabilization: Wash sections in PBS and then incubate in blocking solution for 1-2 hours at room temperature to block non-specific antibody binding and permeabilize the tissue.
-
Primary Antibody Incubation: Incubate the sections with the primary antibodies (anti-Iba1 and anti-GFAP) diluted in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections extensively in PBS and then incubate with the appropriate fluorescently labeled secondary antibodies for 2 hours at room temperature, protected from light.
-
Mounting and Imaging: Wash the sections again, mount them onto slides using a mounting medium containing DAPI (to stain cell nuclei), and coverslip. Acquire images using a fluorescence or confocal microscope.
-
Image Analysis: Quantify the number of Iba1-positive and GFAP-positive cells, and analyze their morphology to assess the level of activation.
Clinical Trial Endpoints for Rett Syndrome
The ongoing Phase 2a TREE study of Leriglitazone in pediatric Rett Syndrome patients utilizes several key assessment scales to evaluate efficacy. Understanding these endpoints is crucial for translating preclinical findings to clinical relevance.[6][11]
Table 3: Key Clinical Outcome Assessments in the TREE Study
| Assessment Scale | Domain Assessed | Description |
| Rett Syndrome Behaviour Questionnaire (RSBQ) | Behavioral and emotional characteristics | A 45-item caregiver-completed questionnaire assessing 8 domains including general mood, hand behaviors, breathing problems, and fear/anxiety.[7][8][12] |
| Vineland Adaptive Behavior Scales (VABS) | Adaptive functioning | A semi-structured interview with the caregiver that assesses communication, daily living skills, socialization, and motor skills.[2][4] |
| Rett Syndrome Motor Evaluation Scale (RESMES) | Motor function | A 25-item ordinal scale administered by a clinician to evaluate abilities in standing, sitting, postural transitions, and walking.[6][13] |
Conclusion
This compound presents a promising therapeutic approach for Rett Syndrome by targeting key underlying pathological mechanisms of mitochondrial dysfunction, oxidative stress, and neuroinflammation. The protocols and data presented in these application notes are intended to provide a robust framework for researchers to further investigate the potential of Leriglitazone in preclinical Rett Syndrome models and to facilitate the translation of these findings into clinically meaningful outcomes.
References
- 1. psychogenics.com [psychogenics.com]
- 2. researchgate.net [researchgate.net]
- 3. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 4. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 5. acadia.com [acadia.com]
- 6. ern-ithaca.eu [ern-ithaca.eu]
- 7. [PDF] A review of the Rett Syndrome Behaviour Questionnaire and its utilization in the assessment of symptoms associated with Rett syndrome | Semantic Scholar [semanticscholar.org]
- 8. A review of the Rett Syndrome Behaviour Questionnaire and its utilization in the assessment of symptoms associated with Rett syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. psychogenics.com [psychogenics.com]
- 10. NeuN, Iba 1, and GFAP immunohistochemistry [bio-protocol.org]
- 11. psychogenics.com [psychogenics.com]
- 12. A national survey of Rett syndrome: behavioural characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A New Scale to Evaluate Motor Function in Rett Syndrome: Validation and Psychometric Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming poor solubility of Leriglitazone Hydrochloride in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of Leriglitazone Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
Leriglitazone is a selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.[1][2] As a hydrochloride salt, it is expected to have higher solubility than its free base, yet it is still considered poorly soluble in aqueous solutions. This is a significant concern for researchers as its low solubility can lead to challenges in preparing stock solutions, inconsistent results in in vitro and in vivo experiments, and difficulties in developing oral formulations.[3] Many poorly soluble drugs exhibit low and variable oral bioavailability.[4]
Q2: I am seeing precipitation when I try to dissolve this compound in an aqueous buffer. What can I do?
Precipitation is a common issue due to the compound's low aqueous solubility. Here are a few immediate troubleshooting steps:
-
Gentle Heating and Sonication: Warming the solution and using a sonicator can help dissolve the compound.[5]
-
Use of Co-solvents: Initially dissolving this compound in a small amount of an organic solvent like DMSO before adding the aqueous buffer can prevent precipitation.[5]
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Experimenting with different pH values for your aqueous buffer may improve solubility. For the related compound pioglitazone, solubility is affected by the pH and type of buffer used.[6]
Q3: Are there any ready-to-use solvent formulations for dissolving Leriglitazone?
Yes, several formulations have been reported to achieve a clear solution of Leriglitazone at concentrations of ≥ 5 mg/mL.[5] These typically involve a combination of solvents and excipients. For detailed compositions, please refer to the data table below.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Cloudy solution or visible particles after attempting to dissolve in aqueous buffer. | Insufficient solubility of this compound in the chosen buffer. | 1. Increase Solubilization: Try gentle heating and/or sonication. 2. Co-solvent Approach: First, dissolve the compound in a minimal amount of DMSO, then slowly add your aqueous buffer while vortexing. 3. Formulation Approach: Utilize one of the tested solvent systems outlined in the Data Presentation section. |
| Inconsistent results in cell-based assays. | Precipitation of the compound in the cell culture medium, leading to variable effective concentrations. | 1. Solubility in Media: Pre-dissolve this compound in a suitable solvent system (see Data Presentation) before diluting it into the final cell culture medium. 2. Final Concentration Check: Ensure the final concentration of any organic solvent (like DMSO) is compatible with your cell line and does not exceed cytotoxic levels. |
| Difficulty in achieving the desired concentration for in vivo studies. | The required dose is too high for the solubility of the compound in a simple aqueous vehicle. | 1. Complexation: Use cyclodextrins (e.g., SBE-β-CD) to form an inclusion complex and enhance aqueous solubility.[5] 2. Lipid-based Formulation: For oral administration, consider formulating Leriglitazone in corn oil or another suitable lipid-based vehicle.[5] 3. Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic carrier to improve its dissolution rate. |
Data Presentation: Solvent Formulations for Leriglitazone
The following table summarizes solvent systems that have been successfully used to dissolve Leriglitazone.
| Protocol | Solvent Composition | Achieved Solubility | Notes |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (13.42 mM) | This formulation yields a clear solution. |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (13.42 mM) | This formulation also results in a clear solution and is suitable for studies where cyclodextrin complexation is desired. |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (13.42 mM) | A suitable option for oral administration in animal studies. |
Data sourced from MedChemExpress.[5]
Experimental Protocols
Here are detailed methodologies for common solubility enhancement techniques that can be adapted for this compound.
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation Method
This method increases the dissolution rate by dispersing the drug in a hydrophilic carrier at a solid state.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))
-
Common solvent (e.g., Ethanol, Methanol)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh this compound and the chosen hydrophilic carrier (e.g., in a 1:1, 1:2, or 1:5 drug-to-carrier ratio).
-
Dissolve both the drug and the carrier in a common solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the solvent under vacuum until a clear, solvent-free film is formed.
-
Further dry the film in a desiccator to ensure complete removal of the solvent.
-
Scrape the solid dispersion from the flask.
-
Pulverize the solid mass using a mortar and pestle.
-
Pass the resulting powder through a sieve to obtain a uniform particle size.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Kneading Method
This technique improves aqueous solubility by encapsulating the drug molecule within a cyclodextrin cavity.
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle
-
Oven or desiccator
Procedure:
-
Determine the desired molar ratio of this compound to cyclodextrin (commonly 1:1 or 1:2).
-
Place the accurately weighed cyclodextrin in a mortar.
-
Add a small amount of water to the cyclodextrin and triturate to form a homogenous paste.
-
Slowly add the accurately weighed this compound to the paste.
-
Knead the mixture for 30-60 minutes.
-
Dry the resulting solid mass in an oven at a controlled temperature or in a desiccator.
-
Pulverize the dried complex and pass it through a sieve.
Protocol 3: Quantification of Leriglitazone using HPLC
A general High-Performance Liquid Chromatography (HPLC) method for the quantification of Leriglitazone can be developed based on methods used for similar compounds.
Instrumentation and Conditions (Example):
-
HPLC System: With a UV-Vis or DAD detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: To be determined by scanning a solution of this compound (e.g., between 200-400 nm) to find the wavelength of maximum absorbance (λmax).
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol). From this stock, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the experimental sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of Leriglitazone in the samples from this calibration curve.
Mandatory Visualizations
Signaling Pathway of Leriglitazone
Caption: Leriglitazone's PPARγ signaling pathway.
Experimental Workflow for Solubility Enhancement
Caption: Workflow for enhancing Leriglitazone HCl solubility.
References
- 1. Minoryx Leriglitazone [minoryx.com]
- 2. Leriglitazone | C19H20N2O4S | CID 4147757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. humapub.com [humapub.com]
- 4. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Solubility of Pioglitazone Hydrochloride in Binary and Ternary Mixtures of Water, Propylene Glycol, and Polyethylene Glycols 200, 400, and 600 at 298.2 K - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Leriglitazone Hydrochloride experiments
Welcome to the technical support center for Leriglitazone Hydrochloride experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected results during their in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
Leriglitazone is a selective and brain-penetrant peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.[1][2][3] As a full PPARγ agonist, it modulates the expression of a wide range of genes.[4] Its key effects, particularly relevant to neurodegenerative and neuroinflammatory diseases, include:
-
Mitochondrial Biogenesis and Function: Leriglitazone activates the PPARγ/PGC-1α pathway, which stimulates mitochondrial biogenesis, restores energy balance (e.g., ATP concentrations), and reduces oxidative stress.[2][4]
-
Neuroinflammation Reduction: It decreases neuroinflammation by reducing the activation of microglia and macrophages and inhibiting the NF-κB signaling pathway.[2]
-
Myelination and Remyelination: Leriglitazone promotes the survival and differentiation of oligodendrocytes, the cells responsible for producing myelin. It has also been shown to increase myelin debris clearance by microglia, a necessary step for remyelination.[1][3][5]
Q2: I am not observing the expected upregulation of PPARγ target genes. What could be the issue?
Several factors could contribute to a lack of response in gene expression assays:
-
Suboptimal Drug Concentration: While the EC50 in transactivation assays is reported as 9 µM, the effective concentration in relevant CNS cells is much lower, typically in the range of 10-500 nM.[5] Ensure you are using a concentration within this effective range.
-
Cell Type Specificity: The expression of PPARγ and its co-activators can vary significantly between cell types. The expected gene targets may not be responsive in your chosen cell line. It is advisable to use a cell line known to express functional PPARγ, such as primary oligodendrocytes, microglia, or astrocytes.
-
Incubation Time: The kinetics of gene expression can vary. Consider performing a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration for your target genes of interest.
-
Solubility Issues: Ensure that this compound is fully dissolved in your stock solution and diluted appropriately in your culture medium to avoid precipitation.
Q3: My results from mitochondrial function assays (e.g., Seahorse) are inconsistent. What should I check?
Inconsistent results in mitochondrial respiration assays can arise from both technical and biological factors:
-
Cell Seeding Density: Ensure a consistent and optimal cell seeding density. Too few or too many cells can lead to high variability in oxygen consumption rate (OCR) measurements.
-
Assay Medium: Use the recommended assay medium (e.g., Seahorse XF DMEM) and ensure its pH is correctly adjusted to 7.4 immediately before the assay.[6]
-
Drug Pre-incubation Time: The duration of Leriglitazone treatment prior to the assay can influence the results. Pre-incubation for 24 hours is a common starting point, but this may need to be optimized.
-
Off-Target Effects of PPAR Agonists: Some PPAR ligands have been reported to directly inhibit mitochondrial respiratory complexes, particularly Complex I, independent of their PPARγ activity.[7] This can lead to a complex metabolic phenotype. If you observe a decrease in basal respiration that is not accompanied by a corresponding increase in compensatory glycolysis (ECAR), consider the possibility of direct mitochondrial inhibition.
Q4: I am seeing an unexpected increase in adipogenesis in my cell culture model. Is this a known effect?
Yes, increased adipogenesis is a known class effect of potent PPARγ agonists. PPARγ is a master regulator of adipocyte differentiation.[8] While Leriglitazone is being developed for CNS indications, its potent PPARγ agonism means it can induce adipogenesis in susceptible cell types, such as mesenchymal stem cells or pre-adipocytes. If this is an undesirable effect in your experiments, consider using a cell line that is less prone to adipogenic differentiation or using lower concentrations of Leriglitazone if your primary endpoint is not dependent on maximal PPARγ activation.
Troubleshooting Guides
Issue 1: Variability in Anti-Inflammatory Effects in Microglia
Symptoms:
-
Inconsistent reduction in pro-inflammatory cytokine (e.g., TNF-α, IL-6) release after LPS stimulation.
-
Variable effects on iNOS or COX-2 expression.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| LPS Concentration and Purity | Use a consistent and high-purity source of LPS. Titrate the LPS concentration to achieve a robust but sub-maximal inflammatory response in your specific microglia culture. |
| Timing of Leriglitazone Treatment | The timing of drug addition relative to the inflammatory stimulus is critical. Compare pre-treatment (e.g., 1-2 hours before LPS), co-treatment, and post-treatment protocols to determine the optimal window for observing an anti-inflammatory effect. |
| Microglia Activation State | The basal activation state of your primary microglia or cell line can influence their responsiveness. Ensure consistent culture conditions to minimize baseline inflammation. Consider using different pro-inflammatory stimuli, such as IFNγ+TNFα, which may yield different results compared to LPS.[9] |
| Readout Sensitivity | Ensure your readout method (e.g., ELISA, qPCR) has the required sensitivity to detect modest changes in cytokine levels or gene expression. |
Issue 2: Unexpected Cytotoxicity at Higher Concentrations
Symptoms:
-
Decreased cell viability observed in assays like MTT or LDH release at concentrations approaching the micromolar range.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) in the cell culture medium is low (typically <0.5%) and non-toxic to your cells.[10] Include a vehicle-only control in all experiments. |
| Off-Target Effects | High concentrations of any compound can lead to off-target effects. Leriglitazone shows efficacy in relevant CNS cells at nanomolar concentrations (10-500 nM).[5] It is recommended to perform dose-response experiments starting from this range. |
| Precipitation of the Compound | Visually inspect the culture medium for any signs of drug precipitation, especially when preparing working solutions from a concentrated stock. Precipitation can lead to inconsistent results and potential cytotoxicity. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically dissolved in Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution.
-
Concentration: Prepare a 10 mM stock solution in DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[10]
-
Working Solution: When preparing the final working solution, dilute the DMSO stock in cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.5% to avoid solvent toxicity.[10]
Protocol 2: In Vitro Microglia Anti-Inflammatory Assay
-
Cell Seeding: Plate primary microglia or a microglial cell line (e.g., BV2) in a suitable multi-well plate at a density that allows for optimal response without overgrowth during the experiment.
-
Pre-treatment: Pre-treat the cells with this compound (e.g., at concentrations ranging from 10 nM to 1 µM) or vehicle control for 1-2 hours.
-
Stimulation: Add Lipopolysaccharide (LPS) to the wells at a pre-determined optimal concentration (e.g., 10-100 ng/mL for BV2 cells) to induce an inflammatory response.[11][12]
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours for cytokine release or 6-12 hours for gene expression analysis).
-
Analysis:
-
Cytokine Release: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
Gene Expression: Lyse the cells and extract RNA. Analyze the expression of inflammatory genes (e.g., Nos2, Ptgs2, Tnf, Il6) using RT-qPCR.
-
Nitric Oxide Production: Measure nitric oxide production in the supernatant using the Griess reagent.
-
Protocol 3: Seahorse XF Cell Mito Stress Test for Mitochondrial Respiration
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere.
-
Drug Treatment: Treat the cells with this compound at the desired concentrations for an optimized duration (e.g., 24 hours).
-
Assay Preparation: One hour before the assay, replace the culture medium with pre-warmed Seahorse XF DMEM medium (pH 7.4) and incubate the cells in a non-CO2 incubator at 37°C.[6]
-
Instrument Setup: Hydrate the sensor cartridge and load the injection ports with modulators of mitochondrial respiration (Oligomycin, FCCP, and a mixture of Rotenone/Antimycin A).[7]
-
Data Acquisition: Place the cell culture microplate in the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure the oxygen consumption rate (OCR) before and after the sequential injection of the modulators.
-
Data Analysis: Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[7]
Data Presentation
Table 1: this compound In Vitro Activity
| Parameter | Value | Cell/Assay Type | Reference |
| PPARγ Agonist Activity (EC50) | 9 µM | Transactivation Assay | [5] |
| Effective Concentration Range | 10 - 500 nM | CNS Cells | [5] |
Table 2: Common Clinical Trial Adverse Events (for contextual understanding)
| Adverse Event | Leriglitazone Group (%) | Placebo Group (%) | Reference |
| Weight Gain | 70% | 23% | |
| Peripheral Edema | 64% | 18% |
Visualizations
Caption: Leriglitazone's core signaling pathways.
Caption: A logical workflow for troubleshooting experiments.
References
- 1. The brain penetrant PPARγ agonist leriglitazone restores multiple altered pathways in models of X-linked adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Minoryx Leriglitazone [minoryx.com]
- 3. minoryx.com [minoryx.com]
- 4. Safety and efficacy of leriglitazone for preventing disease progression in men with adrenomyeloneuropathy (ADVANCE): a randomised, double-blind, multi-centre, placebo-controlled phase 2–3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of PPARγ Agonists for the Treatment of Neuroinflammatory and Neurodegenerative Diseases: Leriglitazone as a Promising Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. repositori.udl.cat [repositori.udl.cat]
- 9. Microglia Responses to Pro-inflammatory Stimuli (LPS, IFNγ+TNFα) and Reprogramming by Resolving Cytokines (IL-4, IL-10) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. Lipopolysaccharide Preconditioning Induces an Anti-inflammatory Phenotype in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipopolysaccharide Preconditioning Restricts Microglial Overactivation and Alleviates Inflammation-Induced Depressive-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
How to mitigate off-target effects of Leriglitazone Hydrochloride in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate and understand the off-target effects of Leriglitazone Hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a novel, orally bioavailable, and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist that can penetrate the blood-brain barrier.[1][2][3][4] Its primary mechanism involves the activation of PPARγ, a nuclear receptor that regulates the expression of genes involved in mitochondrial biogenesis, neuroinflammation, oxidative stress, and demyelination.[1][4][5] By activating the PPARγ/PGC-1α pathway, Leriglitazone helps restore mitochondrial function and energy production.[6]
Q2: What are the known or potential off-target effects of Leriglitazone?
As a member of the thiazolidinedione (TZD) class, Leriglitazone may exhibit off-target effects common to this group of compounds, independent of PPARγ activation. These can include:
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Mitochondrial Dysfunction: Some TZDs have been shown to cause mitochondrial oxidation and uncoupling in a dose-dependent manner, which is not blocked by PPARγ antagonists.[7][8]
-
Cardiotoxicity: Certain TZDs have been associated with cardiotoxicity through PPARγ-independent mechanisms.[9]
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Alterations in Signaling Pathways: TZDs can interfere with multiple signaling pathways that govern cell cycle progression and survival.[10][11]
Clinically, the most common adverse events observed with Leriglitazone are weight gain and peripheral edema, which are known class effects of PPARγ agonists.[12][13]
Q3: How can I be sure the effects I'm observing in my experiment are due to PPARγ activation?
To confirm that the observed effects of Leriglitazone are mediated by PPARγ, it is crucial to include proper experimental controls. The two main strategies are:
-
Pharmacological Inhibition: Use a selective PPARγ antagonist, such as GW9662 or T0070907, to see if it blocks the effects of Leriglitazone.
-
Genetic Knockdown/Knockout: Employ techniques like siRNA, shRNA, or CRISPR to reduce or eliminate the expression of PPARγ in your experimental model. If Leriglitazone no longer produces the effect in these cells, it is likely a PPARγ-mediated event.
Troubleshooting Guide
Problem 1: I'm observing an effect with Leriglitazone, but I'm not sure if it's a true on-target effect.
-
Possible Cause: The observed effect might be independent of PPARγ activation, especially at high concentrations of Leriglitazone.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the minimal effective concentration of Leriglitazone to minimize the risk of off-target effects that can occur at higher doses.
-
Use a PPARγ Antagonist: Co-treat your cells or animal models with Leriglitazone and a selective PPARγ antagonist like GW9662 or T0070907. If the antagonist reverses the effect of Leriglitazone, it strongly suggests a PPARγ-dependent mechanism.
-
Genetic Validation: Use siRNA to specifically knock down PPARγ expression. A loss of the Leriglitazone-induced effect upon PPARγ knockdown provides strong evidence for an on-target mechanism.
-
Problem 2: I'm seeing unexpected cytotoxicity in my cell culture experiments with Leriglitazone.
-
Possible Cause 1: High Concentration: The concentration of Leriglitazone may be too high, leading to off-target toxicity.
-
Solution: Refer to your dose-response curve and use the lowest concentration that elicits the desired biological effect.
-
-
Possible Cause 2: Vehicle Toxicity: The solvent used to dissolve Leriglitazone (e.g., DMSO) may be at a toxic concentration.
-
Solution: Ensure the final concentration of the vehicle in your culture media is consistent across all treatment groups (including vehicle-only controls) and is at a non-toxic level (typically ≤ 0.1% for DMSO).
-
-
Possible Cause 3: PPARγ-Independent Effects: Some TZDs have been reported to induce apoptosis through PPARγ-independent mechanisms.[10][11]
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Solution: Investigate markers of apoptosis (e.g., caspase activation) in the presence and absence of a PPARγ antagonist to determine if the cytotoxicity is on-target or off-target.
-
Problem 3: My results with the PPARγ antagonist are inconclusive or contradictory.
-
Possible Cause: Some PPARγ antagonists, like GW9662, have been reported to exert their own biological effects independent of PPARγ.[14]
-
Troubleshooting Steps:
-
Include an Antagonist-Only Control: Always have a treatment group with the antagonist alone to assess its independent effects on your experimental system.
-
Use Multiple Antagonists: If possible, confirm your findings using a different PPARγ antagonist with a distinct chemical structure, such as T0070907.
-
Rely on Genetic Approaches: The most definitive way to confirm on-target effects is through genetic knockdown or knockout of PPARγ, as this approach is more specific than pharmacological inhibition.
-
Data Presentation
Table 1: Selectivity of Common PPARγ Antagonists
| Compound | Target | IC50 | Selectivity | Reference |
| GW9662 | PPARγ | 3.3 nM | >10-fold vs. PPARα, >1000-fold vs. PPARδ | [9][15][16] |
| T0070907 | PPARγ | 1 nM | >800-fold vs. PPARα and PPARδ | [11] |
Experimental Protocols
Protocol 1: Pharmacological Inhibition with a PPARγ Antagonist (GW9662)
This protocol describes how to use GW9662 to determine if the effect of Leriglitazone is PPARγ-dependent in a cell culture model.
Materials:
-
This compound
-
GW9662 (selective PPARγ antagonist)
-
Cell line of interest
-
Appropriate cell culture media and reagents
-
DMSO (vehicle)
Procedure:
-
Prepare Stock Solutions: Dissolve Leriglitazone and GW9662 in DMSO to create concentrated stock solutions (e.g., 10-50 mM). Store at -20°C.
-
Cell Seeding: Seed cells in an appropriate plate format and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Treatment Groups: Prepare the following treatment groups in your cell culture media:
-
Vehicle control (e.g., 0.1% DMSO)
-
Leriglitazone alone (at the desired concentration)
-
GW9662 alone (a typical concentration range is 1-10 µM)
-
Leriglitazone + GW9662 (pre-incubate with GW9662 for 1-2 hours before adding Leriglitazone)
-
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24-72 hours).
-
Analysis: Analyze the endpoint of interest (e.g., gene expression, protein levels, cell viability).
Expected Outcome: If the effect of Leriglitazone is blocked or significantly reduced by the presence of GW9662, it is likely mediated by PPARγ activation.
Protocol 2: Genetic Knockdown of PPARγ using siRNA
This protocol provides a general workflow for transiently knocking down PPARγ expression to validate the on-target effects of Leriglitazone.
Materials:
-
siRNA targeting PPARγ (and a non-targeting scramble control siRNA)
-
Lipid-based transfection reagent
-
Opti-MEM or other serum-free medium
-
Cell line of interest
-
This compound
Procedure:
-
Cell Seeding: The day before transfection, seed cells so they will be 30-50% confluent at the time of transfection.[17]
-
siRNA-Transfection Reagent Complex Formation:
-
Dilute the PPARγ siRNA and control siRNA in serum-free medium.
-
Dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes.
-
-
Transfection: Add the siRNA-transfection reagent complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours to allow for knockdown of the target protein. The optimal time should be determined empirically.
-
Leriglitazone Treatment: After confirming PPARγ knockdown (e.g., by Western blot or qPCR), treat the cells with Leriglitazone or vehicle as described in Protocol 1.
-
Analysis: Analyze the experimental endpoint.
Expected Outcome: The effect of Leriglitazone should be absent or significantly diminished in cells treated with PPARγ siRNA compared to cells treated with the control siRNA.
Visualizations
Caption: On-target vs. potential off-target pathways of Leriglitazone.
Caption: Workflow for validating on-target effects of Leriglitazone.
Caption: Interaction of agonists and antagonists with the PPARγ receptor.
References
- 1. Minoryx Leriglitazone [minoryx.com]
- 2. espeyearbook.org [espeyearbook.org]
- 3. Leriglitazone has met the primary endpoint in NEXUS, the pivotal trial for pediatric patients with cerebral Adrenoleukodystrophy [minoryx.com]
- 4. minoryx.com [minoryx.com]
- 5. mdpi.com [mdpi.com]
- 6. Mitochondrial modulation with leriglitazone as a potential treatment for Rett syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. PPARγ-Independent Side Effects of Thiazolidinediones on Mitochondrial Redox State in Rat Isolated Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GW 9662 | PPARγ | Tocris Bioscience [tocris.com]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. T0070907, a PPAR γ Inhibitor, Induced G2/M Arrest Enhances the Effect of Radiation in Human Cervical Cancer Cells Through Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety and efficacy of leriglitazone for preventing disease progression in men with adrenomyeloneuropathy (ADVANCE): a randomised, double-blind, multi-centre, placebo-controlled phase 2–3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety and efficacy of leriglitazone for preventing disease progression in men with adrenomyeloneuropathy (ADVANCE): a randomised, double-blind, multi-centre, placebo-controlled phase 2-3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. rndsystems.com [rndsystems.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Addressing batch-to-batch variability of Leriglitazone Hydrochloride
Welcome to the Technical Support Center for Leriglitazone Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address potential batch-to-batch variability and provide guidance for consistent experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Leriglitazone (also known as MIN-102) is an orally bioavailable and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.[1][2][3] It is a metabolite of pioglitazone and is being developed for neurodegenerative diseases such as X-linked adrenoleukodystrophy (X-ALD) and Friedreich's Ataxia.[1][4] Leriglitazone can cross the blood-brain barrier, which is crucial for its therapeutic effect in central nervous system (CNS) disorders.[1] Its primary mechanism of action involves the activation of PPARγ, which in turn regulates genes involved in mitochondrial biogenesis, neuroinflammation, and oxidative stress.[1][3] This modulation helps restore mitochondrial function, reduce neuroinflammation, and protect against demyelination and axonal degeneration.[1][3]
Q2: What are the potential sources of batch-to-batch variability in this compound?
While specific variability data for this compound is not extensively published, potential sources of batch-to-batch variability can be inferred from common challenges in active pharmaceutical ingredient (API) manufacturing. These include:
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Polymorphism: The ability of a compound to exist in different crystalline forms can affect its physical and chemical properties, including solubility and stability.
-
Impurity Profile: Variations in the synthesis process can lead to different types and levels of impurities, which may have pharmacological or toxicological effects.
-
Particle Size Distribution: The size and shape of API particles can influence dissolution rates, bioavailability, and formulation properties like powder flow.
-
Chiral Purity: Leriglitazone is a chiral molecule, and variations in the enantiomeric ratio can impact its efficacy and safety profile.
-
Residual Solvents: Solvents used during synthesis and purification may remain in the final product and can affect the API's stability and physical properties.[5][6][7]
Q3: How can I assess the consistency of a new batch of this compound?
Upon receiving a new batch, it is recommended to perform a set of characterization experiments to ensure its consistency with previous batches. Key analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): To determine purity and quantify impurities.
-
X-Ray Powder Diffraction (XRPD): To identify the polymorphic form.
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To assess thermal properties and stability.
-
Particle Size Analysis: Using techniques like laser diffraction to determine the particle size distribution.
-
Chiral Chromatography: To confirm the enantiomeric purity.
-
Gas Chromatography (GC): To quantify residual solvents.
Troubleshooting Guides
This section provides guidance on specific issues that may arise during your experiments with this compound, potentially linked to batch-to-batch variability.
Issue 1: Inconsistent solubility or dissolution rates observed between batches.
-
Potential Cause: This is often linked to polymorphism, where different crystalline forms of the API exhibit varying solubilities. Variations in particle size distribution can also contribute to this issue.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent solubility.
-
Experimental Protocols:
-
X-Ray Powder Diffraction (XRPD):
-
Gently grind a small amount of the this compound powder from each batch to ensure homogeneity.
-
Mount the powder on a zero-background sample holder.
-
Collect the diffraction pattern over a 2θ range of 5° to 40° using a Cu Kα radiation source.
-
Compare the resulting diffractograms for any differences in peak positions and intensities, which would indicate different polymorphic forms.
-
-
Particle Size Analysis (Laser Diffraction):
-
Disperse the powder from each batch in a suitable non-solvent dispersant.
-
Analyze the dispersion using a laser diffraction particle size analyzer.
-
Compare the particle size distributions (e.g., D10, D50, D90 values) between batches.
-
-
Issue 2: Unexpected peaks observed during HPLC analysis of different batches.
-
Potential Cause: The presence of new or higher levels of impurities from the synthesis process or degradation of the API.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected HPLC peaks.
-
Experimental Protocols:
-
LC-MS Analysis:
-
Use the same HPLC method that revealed the unexpected peaks.
-
Couple the HPLC system to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Obtain the mass-to-charge ratio (m/z) of the unknown peaks.
-
Compare the obtained masses with potential synthesis-related impurities of thiazolidinediones or known degradants.
-
-
Forced Degradation Study:
-
Expose a reference batch of this compound to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic).
-
Analyze the stressed samples by HPLC.
-
Compare the retention times of the degradation products with the unexpected peaks observed in the variant batch.
-
-
Issue 3: Variability in powder flowability during formulation.
-
Potential Cause: Differences in particle size, shape, and surface properties, as well as moisture content, can significantly impact powder flow.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for powder flowability issues.
-
Experimental Protocols:
-
Angle of Repose:
-
Allow the powder to flow through a funnel onto a flat surface.
-
Measure the angle of the resulting cone of powder. A smaller angle generally indicates better flowability.
-
Compare the angle of repose for different batches.
-
-
Karl Fischer Titration:
-
Accurately weigh a sample of each batch.
-
Titrate with a Karl Fischer reagent to determine the water content.
-
Compare the moisture levels between batches.
-
-
Data Presentation
Table 1: Hypothetical Comparison of Two Batches of this compound
| Parameter | Batch A | Batch B | Recommended Action |
| Purity (HPLC, % Area) | 99.8% | 99.2% | Investigate the 0.6% impurity in Batch B using LC-MS. |
| Major Impurity (HPLC, % Area) | 0.15% | 0.45% | Identify and quantify the major impurity. |
| Polymorphic Form (XRPD) | Form I | Form II | Evaluate the impact of Form II on solubility and stability. |
| D50 Particle Size (µm) | 25.4 | 10.2 | Assess the effect of smaller particle size on dissolution and flowability. |
| Enantiomeric Purity (%) | 99.9% | 99.9% | No action needed. |
| Residual Solvents (ppm) | <50 | 250 (Ethanol) | Ensure residual ethanol is within acceptable limits for the intended use. |
| Angle of Repose (°) | 35 | 48 | Consider formulation adjustments (e.g., glidants) for Batch B. |
Signaling Pathway
This compound acts as a PPARγ agonist, influencing multiple downstream pathways to exert its neuroprotective effects.
Caption: this compound signaling pathway.
References
- 1. Minoryx Leriglitazone [minoryx.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Leriglitazone | C19H20N2O4S | CID 4147757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Leriglitazone - Wikipedia [en.wikipedia.org]
- 5. veeprho.com [veeprho.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
Strategies for reducing experimental artifacts with Leriglitazone Hydrochloride
Welcome to the technical support center for Leriglitazone Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting to mitigate artifacts and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, orally bioavailable, and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist that can penetrate the blood-brain barrier.[1] Its primary mechanism of action is the activation of PPARγ, a nuclear receptor that regulates the expression of genes involved in several key biological pathways.[1] This activation leads to beneficial effects such as improved mitochondrial function, reduced neuroinflammation, and enhanced myelination.[1][2]
Q2: What are the known downstream effects of Leriglitazone's activation of PPARγ?
A2: Activation of PPARγ by Leriglitazone modulates multiple pathways. It stimulates mitochondrial biogenesis through the PGC-1α pathway, which helps restore cellular energy balance and reduce oxidative stress.[1] In the context of neuroinflammation, it decreases NF-κB levels, leading to reduced activation of microglia and macrophages.[1] Furthermore, it promotes the differentiation and survival of oligodendrocytes, the cells responsible for myelination in the central nervous system.[1]
Q3: What are the reported clinical side effects of Leriglitazone?
A3: In clinical trials, the most common treatment-emergent adverse events associated with Leriglitazone are weight gain and peripheral edema.[3] These are known class effects of PPARγ agonists.[3]
Q4: How should I prepare a stock solution of this compound for in vitro experiments?
A4: this compound is soluble in DMSO. For cell culture experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock solution should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles.[4] When preparing working concentrations, the final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Media
Question: I've diluted my this compound DMSO stock into my cell culture medium, and I'm observing a precipitate. What could be the cause and how can I resolve this?
Answer: This is a common issue with hydrophobic compounds like Leriglitazone. The precipitation, or "crashing out," occurs when the compound's solubility limit is exceeded in the aqueous environment of the culture medium.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| High Final Concentration | The final concentration of Leriglitazone in the media exceeds its aqueous solubility. Perform a solubility test to determine the maximum soluble concentration in your specific media. Consider lowering the working concentration. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media can cause rapid solvent exchange, leading to precipitation. Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media. |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. Always use pre-warmed (37°C) cell culture media for dilutions. |
| Media Components | Components in the cell culture media, such as high concentrations of certain salts or proteins, can affect compound solubility. If possible, test the solubility in a simpler buffer (e.g., PBS) first. |
Issue 2: Unexpected Effects on Cell Viability or Proliferation
Question: I'm observing a decrease in cell proliferation or viability that is not consistent with the expected mechanism of action of Leriglitazone. What could be the cause?
Answer: While Leriglitazone has a favorable safety profile, off-target effects or experimental artifacts can sometimes lead to unexpected cellular responses.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| PPARγ-Mediated Cell Cycle Arrest | As a PPARγ agonist, Leriglitazone can induce G1 cell cycle arrest in some cell types, which would manifest as decreased proliferation. This is a known effect of some PPARγ agonists. It is important to characterize the cell cycle profile of your specific cell line in response to treatment. |
| High DMSO Concentration | DMSO can be toxic to cells at concentrations above 0.5-1%. Ensure your final DMSO concentration is as low as possible (ideally ≤ 0.1%) and include a vehicle control (media with the same concentration of DMSO) in all experiments. |
| Contamination | Microbial contamination (e.g., mycoplasma) can significantly impact cell health and experimental outcomes. Regularly test your cell cultures for contamination. |
| Compound Instability | Leriglitazone may degrade in cell culture media over long incubation periods. For long-term experiments, consider replenishing the media with fresh compound at regular intervals. |
Experimental Protocols
Protocol 1: In Vitro PPARγ Activation Assay (Luciferase Reporter Assay)
This protocol is designed to quantify the agonist activity of Leriglitazone on the human PPARγ receptor.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293T or HepG2) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transfection: Co-transfect the cells with a PPARγ expression vector and a luciferase reporter vector containing PPAR response elements (PPREs). A constitutively active Renilla luciferase vector should also be co-transfected for normalization.
-
Treatment: 24 hours post-transfection, treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or a known PPARγ agonist (e.g., Rosiglitazone) as a positive control. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log of the compound concentration to generate a dose-response curve and calculate the EC50 value.
Protocol 2: Mitochondrial Biogenesis Assay
This protocol assesses the effect of Leriglitazone on mitochondrial biogenesis by measuring the relative expression of mitochondrial and nuclear-encoded proteins.
Methodology:
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., SH-SY5Y or primary neurons) and treat with this compound for an extended period (e.g., 5-7 days) to allow for changes in mitochondrial content.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with primary antibodies against a mitochondrial-encoded protein (e.g., COX-I, a subunit of Complex IV) and a nuclear-encoded mitochondrial protein (e.g., SDHA, a subunit of Complex II).
-
Incubate with fluorescently labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify the fluorescence intensity of COX-I and SDHA per cell.
-
Calculate the ratio of COX-I to SDHA fluorescence intensity as a measure of mitochondrial biogenesis. An increase in this ratio suggests an increase in mitochondrial biogenesis.
-
Data Presentation
Table 1: Summary of Common Adverse Events in a Clinical Trial of Leriglitazone
| Adverse Event | Leriglitazone Group (%) | Placebo Group (%) |
| Weight Gain | 70 | 23 |
| Peripheral Edema | 64 | 18 |
Data from a study in patients with adrenomyeloneuropathy.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for PPARγ activation assay.
References
How to handle and store Leriglitazone Hydrochloride to maintain stability
This technical support center provides guidance on the proper handling and storage of Leriglitazone Hydrochloride to ensure its stability for research and development purposes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: To maintain long-term stability, this compound in powder form should be stored at -20°C for up to three years or at 4°C for up to two years.[1]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: When in solvent, it is recommended to store this compound at -80°C for up to six months or at -20°C for up to one month.
Q3: Is this compound sensitive to light?
A3: Yes, it is recommended to keep the container tightly sealed and away from direct sunlight.[1]
Q4: What are the general handling precautions for this compound?
A4: Avoid inhalation of the powder and contact with eyes and skin. Use in a well-ventilated area and avoid the formation of dust and aerosols.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or loss of compound activity. | Improper storage leading to degradation. | Verify that the compound has been stored at the correct temperature and protected from light as per the guidelines. Consider using a fresh stock of the compound for subsequent experiments. |
| Difficulty in dissolving the compound. | Compound may have degraded due to moisture absorption. | Ensure the container is tightly sealed during storage. Before opening, allow the container to equilibrate to room temperature to prevent condensation. |
| Visible changes in powder appearance (e.g., color change, clumping). | Potential degradation or contamination. | Do not use the compound. Dispose of it according to your institution's guidelines and obtain a fresh supply. |
Experimental Protocols
Protocol for Preparation of Stock Solutions
-
Equilibration: Before opening, allow the vial of this compound powder to warm to room temperature to prevent moisture condensation.
-
Weighing: In a well-ventilated chemical fume hood, carefully weigh the desired amount of the powder using an analytical balance.
-
Dissolution: Add the appropriate solvent (e.g., DMSO) to the powder. Vortex or sonicate as needed to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C or -20°C as recommended.
Protocol for Handling Accidental Spills
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Personal Protection: Ensure you are wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[1]
-
Containment: For liquid spills, absorb with an inert material (e.g., diatomite, universal binders). For powder spills, carefully sweep up the material, avoiding dust generation.[1]
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Decontamination: Decontaminate the spill area and any affected equipment by wiping with alcohol.[1]
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Disposal: Dispose of the contaminated materials according to your institution's hazardous waste disposal procedures.[1]
Stability and Storage Summary
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| Powder | 4°C | 2 years[1] |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Workflow for Handling and Storing this compound
Caption: Workflow for proper handling and storage of this compound.
References
Welcome to the technical support center for Leriglitazone Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during in vitro experiments, particularly concerning cell toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Leriglitazone (also known as MIN-102) is a selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.[1][2][3][4] Its primary mechanism of action involves activating PPARγ, a nuclear receptor that regulates the expression of genes involved in various cellular processes.[1][4] Key effects of Leriglitazone include modulating mitochondrial biogenesis, reducing oxidative stress and neuroinflammation, and promoting myelin repair.[1][2][3][4][5] It is being investigated for the treatment of central nervous system (CNS) disorders.[1][2][3]
Q2: At what concentrations is this compound typically effective in vitro?
In vitro studies have demonstrated the efficacy of Leriglitazone in relevant CNS cell lines at concentrations ranging from 10 nM to 500 nM.[5] For instance, in studies with Rett syndrome patient-derived fibroblasts, concentrations of 100 nM and 500 nM were used for 48 hours to observe the correction of mitochondrial bioenergetic alterations.[5]
Q3: What are the known off-target effects of PPARγ agonists like Leriglitazone?
While Leriglitazone is a selective PPARγ agonist, it is important to be aware of potential off-target effects that have been reported for the broader class of thiazolidinediones (TZDs). Some studies suggest that TZDs can influence mitochondrial function and the cellular redox state independently of PPARγ activation, particularly at higher concentrations. To differentiate between on-target and off-target effects, co-treatment with a PPARγ antagonist, such as GW9662, can be employed.[6]
Troubleshooting Guide for Cell Toxicity
Researchers may encounter unexpected cell toxicity or a lack of desired effects when working with this compound. This guide provides a structured approach to troubleshooting these issues.
Problem 1: Unexpectedly High Cell Toxicity or Low Cell Viability
If you observe a significant decrease in cell viability after treating with Leriglitazone, consider the following potential causes and solutions.
Potential Causes:
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High Compound Concentration: While therapeutic effects are seen at nanomolar concentrations, higher micromolar concentrations of thiazolidinediones can be cytotoxic.[6]
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Solvent Toxicity: The solvent used to dissolve Leriglitazone (commonly DMSO) can be toxic to cells at certain concentrations.
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Compound Instability or Degradation: Improper storage or handling of the compound can lead to degradation, potentially forming toxic byproducts.
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Suboptimal Cell Culture Conditions: Stressed cells are more susceptible to drug-induced toxicity.
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Contamination: Bacterial, fungal, or mycoplasma contamination can cause widespread cell death.
Troubleshooting Steps:
-
Verify Compound Concentration:
-
Control for Solvent Toxicity:
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Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is consistent across all wells, including vehicle controls.
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Typically, DMSO concentrations should be kept below 0.5%, and ideally below 0.1%.
-
-
Ensure Compound Integrity:
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Prepare fresh stock solutions of this compound for each experiment.
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If using previously prepared stocks, ensure they have been stored correctly (typically at -20°C or -80°C) and have not undergone multiple freeze-thaw cycles.
-
-
Optimize Cell Culture Conditions:
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Maintain optimal cell density. Over-confluent or very sparse cultures can be more sensitive to stress.
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Ensure proper incubator conditions (temperature, CO2, humidity).
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Use fresh, high-quality culture medium and supplements.
-
-
Test for Contamination:
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Regularly test your cell cultures for mycoplasma contamination.
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Visually inspect cultures for any signs of bacterial or fungal contamination.
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Problem 2: Inconsistent or Irreproducible Results
Variability between experiments can be a significant challenge. The following steps can help improve reproducibility.
Potential Causes:
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Inconsistent Cell Passaging and Seeding: Variations in cell number and passage number can affect experimental outcomes.
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Inconsistent Compound Preparation: Errors in serial dilutions or variations in stock solution concentration.
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Variability in Incubation Times: Inconsistent exposure times to the compound.
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Assay-Specific Variability: Issues with the reagents or execution of the viability assay itself.
Troubleshooting Steps:
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Standardize Cell Culture Practices:
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Use cells within a consistent and low passage number range.
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Ensure accurate cell counting and seeding to have a consistent starting cell number for each experiment.
-
-
Standardize Compound Handling:
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Use calibrated pipettes for all dilutions.
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Prepare a master mix of the treatment medium to add to replicate wells to minimize pipetting errors.
-
-
Maintain Consistent Timelines:
-
Adhere strictly to the planned incubation times for compound treatment and assay steps.
-
-
Validate and Optimize the Viability Assay:
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Include appropriate positive and negative controls in every assay plate.
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Follow the manufacturer's protocol for the chosen viability assay (e.g., MTT, XTT, CellTiter-Glo®) carefully.
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Data Summary
The following table summarizes the effective in vitro concentrations of this compound from the available literature. Note that specific cytotoxic concentrations (e.g., CC50) are not yet widely published.
| Compound | Cell Type | Effective Concentration Range | Observed Effect | Citation |
| Leriglitazone | Rett syndrome patient fibroblasts | 100 nM - 500 nM | Correction of mitochondrial bioenergetic alterations | [5] |
| Thiazolidinediones (General Class) | Various | 1 µM - 10 µM | Typical experimental concentrations | [6] |
Experimental Protocols
Protocol: Assessing Cell Viability using the MTT Assay
This protocol provides a general framework for assessing the effect of Leriglitazone on cell viability. It should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
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Dimethyl sulfoxide (DMSO)
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Cell culture medium appropriate for your cell line
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
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Microplate reader
Procedure:
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Cell Seeding:
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Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
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Prepare a stock solution of Leriglitazone in DMSO.
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Perform serial dilutions of the Leriglitazone stock solution in culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control with the same final DMSO concentration as the highest Leriglitazone concentration.
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Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Leriglitazone or the vehicle control.
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Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
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After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.
-
Visualizations
The following diagrams illustrate key concepts related to Leriglitazone's mechanism of action and the experimental workflow for troubleshooting cell toxicity.
Caption: Leriglitazone Signaling Pathway.
Caption: Troubleshooting Workflow for Cell Toxicity.
References
- 1. Mitochondrial modulation with leriglitazone as a potential treatment for Rett syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PPAR gamma agonist leriglitazone improves frataxin-loss impairments in cellular and animal models of Friedreich Ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. minoryx.com [minoryx.com]
- 4. Minoryx Leriglitazone [minoryx.com]
- 5. Mitochondrial modulation with leriglitazone as a potential treatment for Rett syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
Leriglitazone Hydrochloride: A Comparative Guide to its Therapeutic Validation in Secondary Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Leriglitazone Hydrochloride's performance against relevant alternatives in secondary animal models of neurodegenerative diseases. The information presented is supported by experimental data to aid in the evaluation of its therapeutic potential.
Introduction to this compound
Leriglitazone (MIN-102) is an orally bioavailable, selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist that can cross the blood-brain barrier.[1] Its mechanism of action is centered on the modulation of pathways related to mitochondrial dysfunction, oxidative stress, neuroinflammation, and demyelination, making it a promising therapeutic candidate for various neurodegenerative disorders.[2] Leriglitazone is a metabolite of pioglitazone and has demonstrated a superior brain-to-plasma exposure ratio in preclinical studies.[1]
Signaling Pathway of Leriglitazone
Leriglitazone exerts its therapeutic effects by activating PPARγ, a nuclear receptor that regulates the expression of a multitude of genes involved in critical cellular processes.
References
- 1. Development of PPARγ Agonists for the Treatment of Neuroinflammatory and Neurodegenerative Diseases: Leriglitazone as a Promising Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leriglitazone has met the primary endpoint in NEXUS, the pivotal trial for pediatric patients with cerebral Adrenoleukodystrophy [minoryx.com]
A Comparative Analysis of Leriglitazone Hydrochloride's Impact on Different Neuronal Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Leriglitazone Hydrochloride's performance against other therapeutic alternatives, supported by experimental data. Leriglitazone (MIN-102) is a novel, orally bioavailable, and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist with the significant advantage of penetrating the blood-brain barrier.[1] This characteristic positions it as a promising candidate for treating central nervous system (CNS) disorders.[2] Its mechanism of action revolves around modulating gene expression related to mitochondrial biogenesis, oxidative stress, and neuroinflammation, showing beneficial effects across various neuronal and glial cell types.[1][3] This guide will delve into its specific impacts on these cells, compare it with other treatment modalities for X-linked adrenoleukodystrophy (X-ALD) and Friedreich's Ataxia (FA), and provide detailed experimental context.
Impact of Leriglitazone on CNS Cell Types: A Tabular Overview
The pleiotropic effects of Leriglitazone have been observed in several key cell types within the central nervous system. The following tables summarize the quantitative and qualitative impacts of Leriglitazone and its comparators.
Table 1: Comparative Efficacy of Leriglitazone and Alternatives on Oligodendrocytes and Myelination
| Treatment | Mechanism of Action | Effect on Oligodendrocyte Precursor Cell (OPC) Differentiation & Survival | Myelination/Remyelination Effects | Supporting Data |
| Leriglitazone | PPARγ Agonist | Promotes oligodendrocyte survival and differentiation by increasing the expression of genes like olig2 and neuroD1.[1] | Increases myelination and enhances myelin debris clearance by microglia, a crucial step for remyelination.[2] | In vivo studies using the cuprizone demyelination model showed a significant increase in the proportion of myelinated axons in Leriglitazone-treated mice compared to controls.[4] |
| Pioglitazone | PPARγ Agonist | Can protect OPCs and promote their differentiation into mature, myelin-forming cells.[5] | Preclinical studies suggest potential for promoting remyelination. | Efficacy in CNS is limited by poor blood-brain barrier penetration compared to Leriglitazone.[5] |
| Lorenzo's Oil | Fatty Acid Metabolism Modulation | No direct effect on oligodendrocyte differentiation or survival. | Does not repair existing myelin damage.[6] | Primarily aims to normalize very long-chain fatty acid (VLCFA) levels, which may indirectly reduce myelin-damaging inflammation in asymptomatic X-ALD patients.[7] |
| HSCT/Gene Therapy | Cell Replacement/Genetic Correction | Replaces microglia with healthy, functioning cells that do not provoke an inflammatory attack on oligodendrocytes.[8] | Halts the inflammatory demyelination process in cerebral ALD.[9] | Clinical trials have shown stabilization of cerebral demyelination in a high percentage of treated patients.[10][11] |
Table 2: Comparative Efficacy of Leriglitazone and Alternatives on Neuronal and Glial Cells
| Treatment | Target Cell Type(s) | Key Effects | Supporting Data |
| Leriglitazone | Neurons, Astrocytes, Microglia | Neurons: Enhances survival and reduces neurite degeneration.[1] Astrocytes: Improves viability, mitochondrial respiration, and reduces iron accumulation. Microglia: Reduces activation and subsequent neuroinflammation.[2] | Preclinical models of Friedreich's Ataxia demonstrated that Leriglitazone improved neuronal survival, mitochondrial function, and iron homeostasis.[5] In models of X-ALD, it showed neuroprotective effects in primary rodent neurons and astrocytes. |
| Pioglitazone | Neurons, Astrocytes, Microglia | Similar cellular targets to Leriglitazone but with lower efficacy in the CNS. | Showed neuroprotective effects in various preclinical models, but clinical trial outcomes in CNS disorders have been largely unsuccessful, likely due to insufficient brain exposure.[5] |
| Omaveloxolone (for FA) | Neurons | Activates the Nrf2 pathway, which is involved in the cellular response to oxidative stress, and improves mitochondrial function.[12][13] | Clinical trials have shown a statistically significant improvement in the modified Friedreich's Ataxia Rating Scale (mFARS) compared to placebo. |
| Idebenone (for FA) | Neurons | Acts as an antioxidant, protecting mitochondria from oxidative stress.[14] | Clinical trials have shown a positive effect on cardiac hypertrophy in FA patients, with some evidence of dose-dependent neurological benefits in younger patients.[15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the effects of Leriglitazone.
In Vitro Oligodendrocyte Differentiation Assay
-
Objective: To assess the effect of Leriglitazone on the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes.
-
Cell Culture: Primary OPCs are isolated from neonatal rat cortexes and cultured in a growth medium containing platelet-derived growth factor (PDGF) and basic fibroblast growth factor (bFGF) to maintain their progenitor state.
-
Treatment: To induce differentiation, growth factors are withdrawn, and cells are treated with various concentrations of Leriglitazone or a vehicle control.
-
Analysis: After a set period (e.g., 5-7 days), cells are fixed and stained with antibodies against markers of mature oligodendrocytes, such as myelin basic protein (MBP) or 2',3'-Cyclic-nucleotide 3'-phosphodiesterase (CNPase). The percentage of differentiated oligodendrocytes is then quantified using immunofluorescence microscopy.
In Vitro Microglia Activation and Phagocytosis Assay
-
Objective: To determine the effect of Leriglitazone on microglial activation and their ability to clear myelin debris.
-
Cell Culture: Primary microglia are isolated from neonatal mouse or rat brains and cultured.
-
Treatment: Microglia are pre-treated with Leriglitazone for a specified time (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Analysis of Activation: The supernatant is collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA or multiplex assays. Cell lysates can be analyzed for markers of microglial activation via Western blot.
-
Phagocytosis Assay: Fluorescently labeled myelin debris is added to the microglia cultures. The uptake of myelin is quantified over time using flow cytometry or high-content imaging.
In Vivo Cuprizone-Induced Demyelination Model
-
Objective: To evaluate the in vivo efficacy of Leriglitazone in promoting remyelination.
-
Animal Model: C57BL/6 mice are fed a diet containing 0.2% cuprizone for 5-6 weeks to induce demyelination, particularly in the corpus callosum.
-
Treatment: Following the demyelination phase, mice are returned to a normal diet and treated daily with Leriglitazone or a vehicle control via oral gavage.
-
Analysis: After a treatment period of several weeks, brain tissue is collected. The extent of remyelination is assessed using electron microscopy to quantify the number of myelinated axons or by immunohistochemistry for myelin-specific proteins.
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and mechanisms of action for Leriglitazone and its alternatives.
Leriglitazone's Mechanism of Action
References
- 1. Minoryx Leriglitazone [minoryx.com]
- 2. minoryx.com [minoryx.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of PPARγ Agonists for the Treatment of Neuroinflammatory and Neurodegenerative Diseases: Leriglitazone as a Promising Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ulf.org [ulf.org]
- 7. "Lorenzo's oil" therapy for X-linked adrenoleukodystrophy: rationale and current assessment of efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Hematopoietic Stem Cell Transplantation and Hematopoietic Stem Cell Gene Therapy in X‐Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gene Therapy for Childhood Cerebral Adrenoleukodystrophy [insights.bio]
- 11. clinicalresearchforum.org [clinicalresearchforum.org]
- 12. Mechanism of Action - SKYCLARYS® (omaveloxolone) [skyclaryshcp.com]
- 13. immune-system-research.com [immune-system-research.com]
- 14. Idebenone in patients with Friedreich ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Idebenone in Friedreich's ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]
Leriglitazone Hydrochloride: A Comparative Analysis Against Existing Adrenoleukodystrophy Treatments
A comprehensive guide for researchers and drug development professionals on the evolving therapeutic landscape of adrenoleukodystrophy, comparing the novel PPARγ agonist Leriglitazone with established treatments such as hematopoietic stem cell transplantation and gene therapy.
Adrenoleukodystrophy (ALD), a rare X-linked neurodegenerative disorder, is characterized by the accumulation of very long-chain fatty acids (VLCFAs) in tissues, primarily affecting the adrenal cortex and the white matter of the central nervous system. The most devastating form, cerebral ALD (cALD), leads to rapid neurological decline and death. For decades, the primary treatment for early-stage cALD has been allogeneic hematopoietic stem cell transplantation (HSCT), with autologous hematopoietic stem cell gene therapy emerging as a more recent option. This guide provides a detailed comparison of a promising oral therapeutic, Leriglitazone Hydrochloride, with these existing treatments, supported by experimental data and methodologies.
Mechanism of Action: A Divergent Approach
The therapeutic strategies for ALD target the disease through distinct biological pathways. Leriglitazone offers a pharmacological approach, while HSCT and gene therapy are cell-based interventions.
This compound is a novel, brain-penetrant, selective peroxisome proliferator-activated receptor gamma (PPARγ) agonist.[1] Its mechanism of action is multi-faceted, addressing key pathological features of ALD, including neuroinflammation, mitochondrial dysfunction, and demyelination.[2] By activating PPARγ, Leriglitazone modulates the expression of genes involved in reducing neuroinflammation and oxidative stress, and promoting mitochondrial biogenesis.[2]
Hematopoietic Stem Cell Transplantation (HSCT) aims to replace the patient's defective microglia with healthy, donor-derived cells that can metabolize VLCFAs. The exact mechanism by which HSCT halts the progression of cerebral demyelination is not fully understood but is believed to involve the replacement of diseased microglia with functional donor-derived cells.[3]
Gene Therapy for ALD involves the ex-vivo correction of a patient's own hematopoietic stem cells.[4] A functional copy of the ABCD1 gene, which is mutated in ALD, is introduced into the stem cells using a lentiviral vector.[5][6] These genetically corrected cells are then re-infused into the patient, where they differentiate into various blood cell lineages, including microglia, that can produce the functional ALD protein.
Comparative Efficacy: A Look at the Data
Direct head-to-head clinical trials comparing Leriglitazone, HSCT, and gene therapy are not available. However, a comparative analysis can be drawn from individual study outcomes.
| Feature | Leriglitazone (NEXUS Trial - Pediatric cALD)[7] | Allogeneic HSCT (Adult cALD)[8][9] | Gene Therapy (eli-cel - Pediatric cALD)[5][10] |
| Primary Efficacy Endpoint | Proportion of patients with arrested disease at 96 weeks. | Survival and neurological outcome. | Survival without major functional disabilities (MFDs) at 24 months. |
| Key Efficacy Results | All evaluable patients were clinically stable. | Estimated survival of 57% at a median follow-up of 65 months. Arrest of progressive cerebral demyelination in all survivors. | 94% overall survival at 24 months. None of the 29 completers had MFDs at 24 months. At a median follow-up of 6 years, 81% remained free of MFDs.[5][10] |
| Neurological Function | Clinically stable. | Deterioration of motor function occurred in the majority of survivors. | Neurologic function score was stable in 94% of patients at a median follow-up of 6 years.[5][10] |
| Feature | Leriglitazone (ADVANCE Trial - Adult AMN)[1] |
| Primary Efficacy Endpoint | Change from baseline in the Six-Minute Walk Test distance at week 96. |
| Key Efficacy Results | The primary endpoint was not met. However, no patients treated with leriglitazone developed clinically progressive cALD, compared to six patients in the placebo group. |
| Biomarkers | Significantly reduced plasma levels of MMP-9, a marker of blood-brain barrier integrity.[2] |
Safety and Tolerability: A Critical Differentiator
The safety profiles of these treatments vary significantly, which is a crucial factor in therapeutic decision-making.
| Feature | Leriglitazone[1][11][12] | Allogeneic HSCT[8][9][13] | Gene Therapy (eli-cel)[4][5][10] |
| Administration | Oral, once-daily. | Intravenous infusion following myeloablative conditioning. | Intravenous infusion of genetically modified autologous stem cells following myeloablative conditioning. |
| Common Adverse Events | Weight gain and peripheral edema. | Infections, graft-versus-host disease (GVHD), transplant-related mortality. | Adverse events are generally consistent with myeloablative conditioning. |
| Serious Adverse Events | No treatment-related serious adverse events reported in the NEXUS trial. In the ADVANCE trial, serious adverse events occurred in 18% of patients on leriglitazone and 26% on placebo.[1] | Transplant-related mortality, primary disease progression, secondary disease progression.[8][9] | Myelodysplastic syndrome (MDS) has been reported as a long-term risk due to insertional oncogenesis.[5][10] |
| Graft-versus-Host Disease (GVHD) | Not applicable. | Acute GVHD grade ≥ II in 8% of patients in one study. Chronic GVHD observed in some patients.[8] | No reports of GVHD.[4] |
Experimental Protocols: A Closer Look at the Methodologies
Understanding the design of the key clinical trials is essential for interpreting the data.
NEXUS Trial (Leriglitazone): This was a 96-week, open-label, multicenter study evaluating the efficacy and safety of once-daily oral Leriglitazone in male pediatric patients with early-stage cALD.[7] The primary endpoint was the proportion of patients with arrested disease at week 96.[7]
ADVANCE Trial (Leriglitazone): This was a randomized, double-blind, placebo-controlled, multicenter, Phase 2/3 study in adult male patients with adrenomyeloneuropathy (AMN).[1] Patients received either daily oral Leriglitazone or a placebo for 96 weeks. The primary endpoint was the change from baseline in the Six-Minute Walk Test distance.[1]
HSCT Procedure: Patients undergo a conditioning regimen, which can be myeloablative or of reduced intensity, to deplete their own hematopoietic system.[13][14] This is followed by the intravenous infusion of hematopoietic stem cells from a matched donor.[8][9] Conditioning regimens often include drugs like busulfan, cyclophosphamide, and fludarabine.[13][14][15]
Gene Therapy (eli-cel) Procedure: The patient's own hematopoietic stem cells (CD34+ cells) are collected.[16] These cells are then transduced ex-vivo with a Lenti-D lentiviral vector carrying a functional ABCD1 gene.[5][6] After a myeloablative conditioning regimen (e.g., busulfan and fludarabine), the genetically modified cells are infused back into the patient.[16]
Conclusion: A New Paradigm in ALD Treatment?
This compound presents a paradigm shift in the management of adrenoleukodystrophy. As an oral medication, it offers a significantly less invasive treatment option compared to the procedural complexities and substantial risks associated with HSCT and gene therapy. While HSCT and gene therapy have demonstrated the ability to halt the progression of early-stage cALD, they are not without serious potential complications, including mortality and long-term adverse effects.
The clinical data for Leriglitazone, particularly from the NEXUS trial, suggest a promising efficacy in stabilizing the disease in pediatric cALD patients. Furthermore, the ADVANCE trial indicates a potential role for Leriglitazone in preventing the development of cALD in adults with AMN.
For researchers and drug development professionals, Leriglitazone represents a significant advancement in the pharmacological approach to ALD. Its multi-modal mechanism of action, targeting neuroinflammation, mitochondrial dysfunction, and demyelination, offers a novel therapeutic avenue. While long-term data are still forthcoming, Leriglitazone holds the potential to become a first-line treatment for certain ALD patient populations, particularly those for whom HSCT or gene therapy are not viable options. Further research, including direct comparative studies, will be crucial in fully defining its place in the evolving therapeutic landscape of this devastating disease. The radiological stabilization observed in the NEXUS study has been noted to be similar to that achieved with HSCT or ex-vivo gene therapy, suggesting a comparable clinical benefit may be expected.[17][18][19]
References
- 1. Safety and efficacy of leriglitazone for preventing disease progression in men with adrenomyeloneuropathy (ADVANCE): a randomised, double-blind, multi-centre, placebo-controlled phase 2-3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Lancet Neurology publishes results from Minoryx Therapeutics Phase 2/3 ADVANCE clinical trial of leriglitazone in X-linked Adrenoleukodystrophy [minoryx.com]
- 3. Hematopoietic Stem Cell Transplantation and Hematopoietic Stem Cell Gene Therapy in X‐Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene Therapy for Cerebral Adrenoleukodystrophy Successful in Phase 2/3 Clinical Trial - - Practical Neurology [practicalneurology.com]
- 5. Lentiviral Gene Therapy for Cerebral Adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clinician.nejm.org [clinician.nejm.org]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. academic.oup.com [academic.oup.com]
- 9. Long-term outcomes of allogeneic haematopoietic stem cell transplantation for adult cerebral X-linked adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gene Therapy Shows Long-Term Benefit for Patients with a Rare Pediatric Brain Disease | Mass General Brigham [massgeneralbrigham.org]
- 11. alextlc.org [alextlc.org]
- 12. Leriglitazone halts disease progression in adult patients with early cerebral adrenoleukodystrophy in compassionate-use study published in Brain [kurmapartners.com]
- 13. Variables affecting outcomes after allogeneic hematopoietic stem cell transplant for cerebral adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Allogeneic stem cell transplantation with reduced intensity conditioning for patients with adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Treatment of X-linked childhood cerebral adrenoleukodystrophy by the use of an allogeneic stem cell transplantation with reduced intensity conditioning regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aldconnect.org [aldconnect.org]
- 17. Leriglitazone halts disease progression in adult patients with early cerebral adrenoleukodystrophy in compassionate-use study published in Brain [minoryx.com]
- 18. minoryx.com [minoryx.com]
- 19. kurmapartners.com [kurmapartners.com]
Replicating Key Preclinical Findings for Leriglitazone Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of Leriglitazone Hydrochloride against other peroxisome proliferator-activated receptor-gamma (PPARγ) agonists, supported by experimental data. The information is intended to assist researchers in understanding the key preclinical findings and methodologies related to Leriglitazone's mechanism of action in the context of neuroinflammatory and neurodegenerative diseases.
Executive Summary
Leriglitazone (MIN-102) is a novel, orally bioavailable, and selective PPARγ agonist that has demonstrated significant potential in preclinical models of central nervous system (CNS) disorders.[1][2] As a metabolite of pioglitazone, it exhibits a superior profile for CNS indications due to its enhanced brain penetration.[2][3] Preclinical studies have consistently shown its efficacy in modulating pathways associated with mitochondrial dysfunction, oxidative stress, neuroinflammation, demyelination, and axonal degeneration.[2][4] This guide will delve into the comparative preclinical data, experimental protocols, and the underlying signaling pathways.
Data Presentation: Leriglitazone vs. Alternative PPARγ Agonists
A key differentiator for Leriglitazone is its improved pharmacokinetic profile for targeting the CNS compared to first-generation thiazolidinediones (TZDs) like pioglitazone and rosiglitazone.[1][5] The failure of earlier TZDs in clinical trials for CNS disorders has been largely attributed to their low brain penetrability at doses safe for human use.[6]
| Parameter | Leriglitazone | Pioglitazone | Rosiglitazone | Source |
| Brain-to-Plasma Exposure Ratio (mice) | 50% increase compared to Pioglitazone | Baseline | Not directly compared | [5] |
| Bioavailability (mice, rats, dogs) | 85-90% | Variable | Variable | [5] |
| Transcriptional Efficacy | Slightly better than Pioglitazone | Baseline | Not directly compared | [5] |
| Primary Mechanism of Action | Full PPARγ agonist | Full PPARγ agonist | Full PPARγ agonist | [3][5] |
| Key Preclinical Effects | Neuroprotection, anti-inflammatory, pro-myelination, improved mitochondrial function | Neuroprotection, anti-inflammatory, improved mitochondrial function | Neuroprotection, anti-inflammatory | [1][5] |
Table 1: Comparative Pharmacokinetics and General Effects of PPARγ Agonists
Preclinical studies have demonstrated Leriglitazone's potent anti-inflammatory and neuroprotective effects in various in vitro and in vivo models.
| Preclinical Model | Key Findings for Leriglitazone | Source |
| In vitro Monocyte Adhesion Assay | Decreased adhesion of monocytes to brain endothelial cells. | [1] |
| In vitro Macrophage Polarization Assay (human ALD patient-derived) | Less skewed toward a pro-inflammatory phenotype. | [1] |
| In vitro Oligodendrocyte Protection Assay (VLCFA-induced injury) | Protected oligodendrocytes from very long-chain fatty acid (VLCFA)-induced damage. | [1] |
| In vitro Myelin Debris Phagocytosis Assay (microglia) | Increased phagocytosis of myelin debris. | [1] |
| Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model | Dose-dependent reduction in neurological disability. | [5] |
| Cuprizone-induced Demyelination Mouse Model | Promoted remyelination. | [1] |
| Rett Syndrome Mouse Model | Exerted an anti-neuroinflammatory effect, improving general condition and exploratory activity. | [7] |
| PKAN Patient-derived Astrocytes | Improved cell viability and respiratory activity, and reduced iron accumulation. | [8] |
Table 2: Summary of Key Preclinical Findings for Leriglitazone
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon preclinical findings. Below are summaries of protocols used in key experiments for Leriglitazone.
In Vitro Neuroinflammation Model: Neuron-Microglia Co-culture
This model is utilized to assess the neuroprotective and anti-inflammatory effects of compounds in a setting that mimics the cellular environment of the CNS.
-
Cell Culture: Primary cortical neurons are isolated from embryonic rodents and cultured. A microglial cell line (e.g., BV2) is maintained separately.[9]
-
Co-culture Setup: Microglial cells are seeded on top of the established neuronal culture at a specific ratio (e.g., 1:5 microglia to neurons).[9]
-
Induction of Neuroinflammation: The co-cultures are treated with pro-inflammatory agents such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to activate the microglia.[9]
-
Treatment: Leriglitazone or a vehicle control is added to the culture medium at various concentrations.
-
Endpoint Analysis: After a set incubation period (e.g., 48 hours), neuronal viability is assessed, typically by immunocytochemistry for a neuronal marker like microtubule-associated protein 2 (MAP2) and quantifying the stained area.[9] Pro-inflammatory cytokine levels in the culture supernatant can be measured by ELISA.
In Vivo Demyelination Model: Cuprizone Intoxication
The cuprizone model is a widely used toxic model of demyelination and subsequent spontaneous remyelination, ideal for testing pro-myelinating therapies.
-
Animal Model: Typically, 8-week-old C57BL/6 mice are used.[10]
-
Cuprizone Administration: Mice are fed a diet containing 0.2% (w/w) cuprizone for 5-6 weeks to induce demyelination, particularly in the corpus callosum.[11]
-
Treatment: Leriglitazone or a vehicle control is administered orally, often starting at the peak of demyelination or during the remyelination phase (after cuprizone withdrawal).
-
Behavioral Testing: Motor skills and coordination can be assessed using tests like the rotarod or beam walking test.
-
Histological Analysis: At the end of the study, brains are collected and sectioned. Demyelination and remyelination are quantified by staining for myelin (e.g., Luxol Fast Blue) or myelin-specific proteins (e.g., myelin basic protein, MBP). Oligodendrocyte numbers can be assessed by immunohistochemistry for oligodendrocyte markers.[10][11]
Mandatory Visualizations
Signaling Pathway of PPARγ Agonists in Neuroinflammation
Caption: PPARγ agonist signaling pathway in neuroinflammation.
Experimental Workflow for Preclinical Evaluation
Caption: General experimental workflow for preclinical drug evaluation.
References
- 1. minoryx.com [minoryx.com]
- 2. Minoryx Leriglitazone [minoryx.com]
- 3. Safety and efficacy of leriglitazone for preventing disease progression in men with adrenomyeloneuropathy (ADVANCE): a randomised, double-blind, multi-centre, placebo-controlled phase 2–3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rosiglitazone and pioglitazone for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of PPARγ Agonists for the Treatment of Neuroinflammatory and Neurodegenerative Diseases: Leriglitazone as a Promising Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Lancet Neurology publishes results from Minoryx Therapeutics Phase 2/3 ADVANCE clinical trial of leriglitazone in X-linked Adrenoleukodystrophy [minoryx.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. A rapid and reproducible assay for modeling myelination by oligodendrocytes using engineered nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Use the Cuprizone Model to Study De- and Remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Cuprizone Mouse Model | Multiple Sclerosis Discovery Forum [msdiscovery.org]
A Head-to-Head Examination of Leriglitazone Hydrochloride and Other Neuroprotective Agents
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of neuroprotective therapeutics is continually evolving, with a multitude of agents under investigation for their potential to mitigate the devastating effects of neurodegenerative diseases. This guide provides a head-to-head comparison of Leriglitazone Hydrochloride, a novel peroxisome proliferator-activated receptor gamma (PPARγ) agonist, with other prominent neuroprotective agents. By examining their mechanisms of action, preclinical and clinical data, and the experimental protocols used to evaluate them, this document aims to provide a comprehensive resource for researchers, scientists, and drug development professionals.
This compound: A Novel Brain-Penetrant PPARγ Agonist
Leriglitazone (MIN-102) is a selective PPARγ agonist that, unlike its predecessor pioglitazone, demonstrates significant penetration of the blood-brain barrier.[1][2][3] This characteristic allows for potentially greater efficacy in central nervous system (CNS) disorders. Its mechanism of action is multifaceted, primarily involving the activation of PPARγ, which in turn modulates gene expression related to mitochondrial biogenesis, inflammation, and oxidative stress.[2][4][5]
Leriglitazone has shown promise in preclinical models of several neurodegenerative diseases, including X-linked adrenoleukodystrophy (X-ALD) and Friedreich's ataxia.[3][4] Clinical trials have demonstrated its potential to slow disease progression in these conditions.[5][6]
Comparative Analysis of Neuroprotective Agents
To provide a clear comparison, this guide categorizes neuroprotective agents based on their primary mechanism of action: PPARγ agonists, antioxidants, and anti-inflammatory agents. The following tables summarize key preclinical and clinical findings.
Table 1: Preclinical Data Comparison of Neuroprotective Agents
| Agent Class | Specific Agent | Animal Model | Key Findings | Reference |
| PPARγ Agonist | Leriglitazone | X-ALD Mouse Model | Improved motor function, restored mitochondrial function, and reduced neuroinflammation in the spinal cord.[7] | [7] |
| Friedreich's Ataxia Mouse Model | Improved motor function and mitochondrial biogenesis.[8] | [8] | ||
| Pioglitazone | Parkinson's Disease Model | Reduced neurodegeneration and neuroinflammation.[9] | [9] | |
| Huntington's Disease Model | Improved mitochondrial function and reduced oxidative stress.[9] | [9] | ||
| Antioxidant | Resveratrol | Alzheimer's Disease Mouse Model | Improved cognitive deficits, learning ability, and spatial memory.[10] | [10] |
| MitoQ | Parkinson's Disease Mouse Model | Ameliorated oxidative stress and reduced neurodegenerative pathologies.[11] | [11] | |
| Anti-inflammatory | Ibuprofen | Alzheimer's Disease Mouse Model | Decreased glial activation and amyloid plaque density. | |
| Minocycline | Stroke Mouse Model | Improved post-stroke outcomes and reduced microglial activation.[12] | [12] |
Table 2: Clinical Trial Data Comparison of Neuroprotective Agents
| Agent Class | Specific Agent | Indication | Phase | Key Outcomes | Reference |
| PPARγ Agonist | Leriglitazone | Adrenomyeloneuropathy (AMN) | Phase 2/3 (ADVANCE) | Reduced progression of cerebral lesions.[6][13] | [6][13] |
| Pediatric Cerebral ALD (cALD) | Phase 2/3 (NEXUS) | Showed clinical and radiological disease arrest in a significant portion of patients.[6] | [6] | ||
| Adult Cerebral ALD (cALD) | Phase 3 (CALYX) | Ongoing, assessing time to death or permanent ventilatory support. | |||
| Pioglitazone | Acute Ischemic Stroke | Phase 2 | Investigating neuroprotective efficacy in patients with hyperglycemia.[14] | [14] | |
| Dementia Prevention | Observational Study | Long-term use associated with a reduced risk of dementia in patients with diabetes.[15] | [15] | ||
| Antioxidant | Resveratrol | Friedreich's Ataxia | Preclinical | Showed potential to increase frataxin levels and improve mitochondrial function.[5] | [5] |
| MitoQ | Parkinson's Disease | Clinical Trials | Appears safe but has not yet shown significant improvement in neurodegenerative symptoms.[11] | [11] | |
| Anti-inflammatory | Minocycline | Stroke | Phase 1/2 | Well-tolerated alone and in combination with tPA.[12] | [12] |
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams illustrate key signaling pathways and a general experimental workflow for evaluating neuroprotective agents.
Detailed Experimental Protocols
A critical aspect of comparative analysis is understanding the methodologies used to generate the data. Below are summaries of typical experimental protocols employed in the evaluation of neuroprotective agents.
In Vitro Neuroprotection Assay (using SH-SY5Y cells)
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Neurotoxicity: To mimic neurodegenerative conditions, cells are exposed to a neurotoxic agent. Common agents include:
-
Oxidative Stress: Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Excitotoxicity: Glutamate or N-methyl-D-aspartate (NMDA).
-
Protein Aggregation: Amyloid-beta (Aβ) peptides.
-
-
Treatment: Cells are pre-treated, co-treated, or post-treated with varying concentrations of the neuroprotective agent being tested.
-
Assessment of Cell Viability:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
LDH Assay: Quantifies the release of lactate dehydrogenase from damaged cells.
-
-
Measurement of Oxidative Stress: Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Analysis of Inflammatory Markers: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are quantified using ELISA kits.
In Vivo Neuroinflammation Model (LPS-induced)
-
Animal Model: Adult male C57BL/6 mice are commonly used.
-
Induction of Neuroinflammation: A single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) (e.g., 0.25 mg/kg) is administered to induce a systemic inflammatory response that leads to neuroinflammation.[16][17][18][19]
-
Drug Administration: The neuroprotective agent is administered (e.g., orally or i.p.) at a specified time before or after the LPS injection.
-
Behavioral Testing: At various time points after LPS injection, behavioral tests are conducted to assess motor coordination and cognitive function.
-
Tissue Collection and Analysis:
-
Animals are euthanized, and brain tissue is collected.
-
Immunohistochemistry: Brain sections are stained for markers of microglial and astrocyte activation (e.g., Iba1, GFAP).
-
Cytokine Measurement: Levels of pro-inflammatory cytokines in brain homogenates are measured using ELISA or multiplex assays.
-
Western Blotting: Expression levels of key proteins in inflammatory signaling pathways (e.g., NF-κB, p38 MAPK) are analyzed.
-
Clinical Trial Protocol for Adrenomyeloneuropathy (ADVANCE Trial - Leriglitazone)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase 2/3 trial.[13]
-
Patient Population: Adult male patients with a diagnosis of adrenomyeloneuropathy.[13]
-
Intervention: Patients are randomized to receive either Leriglitazone or a placebo, administered orally.[13]
-
Primary Endpoint: The primary efficacy endpoint is typically a measure of functional decline, such as the 6-Minute Walk Test (6MWT).[13]
-
Secondary Endpoints: These may include:
-
Safety and Tolerability: Adverse events are monitored throughout the study.
Conclusion
This compound represents a promising advancement in the field of neuroprotective therapeutics, particularly due to its ability to penetrate the blood-brain barrier and its multifaceted mechanism of action targeting mitochondrial dysfunction, neuroinflammation, and oxidative stress. While direct head-to-head comparative data with a wide range of other neuroprotective agents is still emerging, the available preclinical and clinical evidence suggests a favorable profile for Leriglitazone in specific neurodegenerative diseases like X-ALD and Friedreich's ataxia.
Further research, including more direct comparative studies, is necessary to fully elucidate the relative efficacy and safety of Leriglitazone compared to other neuroprotective strategies. The experimental protocols and signaling pathway information provided in this guide offer a framework for designing and interpreting such studies, ultimately contributing to the development of more effective treatments for neurodegenerative diseases.
References
- 1. espeyearbook.org [espeyearbook.org]
- 2. Minoryx Leriglitazone [minoryx.com]
- 3. minoryx.com [minoryx.com]
- 4. PPAR Gamma Agonist Leriglitazone Recovers Alterations Due to Pank2-Deficiency in hiPS-Derived Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Drug Combination Rescues Frataxin-Dependent Neural and Cardiac Pathophysiology in FA Models [frontiersin.org]
- 6. The Lancet Neurology publishes results from Minoryx Therapeutics Phase 2/3 ADVANCE clinical trial of leriglitazone in X-linked Adrenoleukodystrophy [minoryx.com]
- 7. The brain penetrant PPARγ agonist leriglitazone restores multiple altered pathways in models of X-linked adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Development of PPARγ Agonists for the Treatment of Neuroinflammatory and Neurodegenerative Diseases: Leriglitazone as a Promising Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deciphering the role of PGC-1α in neurological disorders: from mitochondrial dysfunction to synaptic failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Perspectives on current models of Friedreich’s ataxia [frontiersin.org]
- 13. A mouse model for X-linked adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. "Lipopolysaccharide-induced animal models for neuroinflammation - An overview." - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Long-Term Safety of Leriglitazone Hydrochloride: A Preclinical Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preclinical long-term safety profile of Leriglitazone Hydrochloride (also known as NEZGLYAL®), a novel, orally bioavailable, and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. Developed for the treatment of central nervous system (CNS) diseases, particularly X-linked adrenoleukodystrophy (X-ALD), Leriglitazone's safety profile is a critical aspect of its therapeutic potential. This document compares its preclinical safety findings with those of pioglitazone, another member of the thiazolidinedione class, and details the experimental protocols utilized in these assessments.
Executive Summary
Leriglitazone has demonstrated a favorable safety profile in preclinical studies, with observed toxicological effects being consistent with the known pharmacology of PPARγ agonists. Long-term studies in rats and dogs, as well as embryofetal development studies, have been conducted to establish its safety margin. As a metabolite of pioglitazone, Leriglitazone is designed for better brain penetration and an improved safety profile, allowing for higher CNS engagement. This guide presents the available preclinical data to aid in the objective evaluation of Leriglitazone's long-term safety.
Comparative Preclinical Safety Data: Leriglitazone vs. Pioglitazone
The following tables summarize the key findings from long-term preclinical safety studies of Leriglitazone and its comparator, pioglitazone.
| Toxicology Study | This compound | Pioglitazone |
| Species | Rat, Dog | Rat, Mouse |
| Duration | 6 and 9 months | 2 years |
| Key Findings | Toxicological observations were typical of excessive PPARγ activation, including heart weight increase and edema. No additional toxicological findings were reported.[1] | Bladder hyperplasia was observed in both sexes of rats, with tumors in males at plasma levels close to clinical exposure.[2] No liver toxicity was observed in toxicology studies.[2] |
| Embryofetal Development Toxicity | This compound | Pioglitazone |
| Species | Rat, Rabbit | Not explicitly detailed in the provided search results. |
| Key Findings | Not teratogenic at any tested dose. Fetal growth was reduced at the high dose, but there were no effects at doses above the target clinical exposure.[1] | Information not available in the provided search results. |
| Carcinogenicity | This compound | Pioglitazone |
| Species | Information not available in the provided search results. | Mouse, Rat |
| Key Findings | Information not available in the provided search results. | Not carcinogenic in mice.[2] A two-year study in rats showed an increased incidence of bladder cancer in males at doses approximately 14 times the maximum recommended human oral dose.[3] |
Experimental Protocols
Detailed experimental protocols for the preclinical safety studies of Leriglitazone are not publicly available in their entirety. However, based on regulatory documentation, the following methodologies were employed:
Long-Term Toxicity Studies (Leriglitazone)
-
Objective: To assess the potential toxicity of Leriglitazone following repeated oral administration in both rodent and non-rodent species.
-
Methodology:
-
Species: Rats (6-month study) and dogs (9-month study).
-
Administration: this compound was administered orally.
-
Parameters Monitored: Clinical signs, body weight, food consumption, ophthalmology, electrocardiography, hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathology.
-
Rationale: These studies are standard in preclinical safety assessment to identify potential target organs of toxicity and to determine a no-observed-adverse-effect level (NOAEL).
-
Embryofetal Development Toxicity Studies (Leriglitazone)
-
Objective: To evaluate the potential adverse effects of Leriglitazone on pregnancy and embryonic/fetal development.
-
Methodology:
-
Species: Pregnant rats and rabbits.
-
Administration: Leriglitazone was administered during the period of organogenesis.
-
Parameters Monitored: Maternal clinical signs, body weight, and food consumption; uterine examinations (corpora lutea, implantations, resorptions, live/dead fetuses); and fetal examinations (body weight, sex, and external, visceral, and skeletal abnormalities).
-
Rationale: These studies are crucial for assessing the potential risk of birth defects and other developmental abnormalities.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of Leriglitazone and a general workflow for preclinical toxicology studies.
Caption: Mechanism of action of Leriglitazone via PPARγ activation.
References
Safety Operating Guide
Proper Disposal of Leriglitazone Hydrochloride: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Proper disposal of Leriglitazone Hydrochloride, a novel, orally bioavailable selective PPAR gamma agonist, is crucial for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. Although classified as a non-hazardous substance in its Safety Data Sheet (SDS), adherence to established protocols for pharmaceutical waste is imperative to prevent potential environmental contamination and mitigate unforeseen risks.[1][2][3] This guide provides a procedural, step-by-step approach to the proper disposal of this compound in a laboratory setting.
Pre-Disposal and Handling
Before disposal, proper handling and storage of this compound are essential to minimize waste generation and ensure safety.
-
Waste Minimization: Order only the necessary quantities of this compound to avoid surplus.[2] Consider sharing excess with other research groups within your institution.
-
Storage: Store this compound in a cool, well-ventilated area, away from direct sunlight and incompatible materials such as strong acids, alkalis, and oxidizing agents.[1][2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, lab coats, and eye protection, when handling this compound to avoid skin and eye contact.[1]
Step-by-Step Disposal Procedure for this compound
The following steps outline the recommended procedure for the disposal of this compound from a research laboratory.
Step 1: Waste Identification and Segregation
-
Classification: this compound is classified as a non-hazardous pharmaceutical waste.[1][2][4] It should not be mixed with hazardous waste streams such as flammable solvents, corrosive materials, or heavy metals.[5]
-
Segregation: Maintain separate, clearly labeled waste containers for non-hazardous pharmaceutical waste.[5] This prevents cross-contamination and ensures proper disposal pathways. Use color-coded bins where available; blue or white containers are often designated for non-RCRA (non-hazardous) pharmaceutical waste.
Step 2: Containerization
-
Primary Container: Dispose of solid this compound waste in a securely sealed, leak-proof container.[6] For solutions, absorb the liquid with an inert material like diatomite or universal binders before placing it in the waste container.[1]
-
Labeling: Clearly label the waste container as "Non-Hazardous Pharmaceutical Waste" and specify "this compound." Include the date of waste accumulation.
-
Contaminated Materials: Any materials contaminated with this compound, such as gloves, weighing paper, or pipette tips, should be disposed of in the same designated non-hazardous pharmaceutical waste container.[1]
Step 3: On-Site Accumulation and Storage
-
Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[2] This area should be away from general lab traffic and drains.
-
Secondary Containment: It is best practice to use secondary containment, such as a spill tray, to mitigate any potential leaks from the primary waste container.[4][6]
Step 4: Disposal and Removal
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for the pickup and disposal of the non-hazardous pharmaceutical waste.[2] They will have established procedures and licensed waste management partners.
-
Regulatory Compliance: Disposal must be conducted in accordance with all prevailing local, state, and federal regulations.[1][2] While this compound is not federally regulated as hazardous waste by the EPA, some states have specific requirements for the disposal of non-hazardous pharmaceuticals, often mandating incineration.[7]
-
Prohibited Disposal Methods:
-
Recommended Disposal: The preferred method for disposing of non-hazardous pharmaceutical waste is typically incineration through a licensed waste management facility.[3] This ensures the complete destruction of the active pharmaceutical ingredient.
Decontamination of Empty Containers
Empty containers that previously held this compound should be managed as follows:
-
Triple Rinse: If the container is to be disposed of as regular waste, it must be triple-rinsed with a suitable solvent (e.g., alcohol or water) to remove all residues.[1][9]
-
Rinsate Collection: The rinsate from this process must be collected and disposed of as chemical waste, following the procedures outlined above.[9]
-
Deface Label: Completely deface or remove the original label from the empty container to prevent misidentification.[8]
-
Final Disposal: Once triple-rinsed and with the label removed, the container can typically be disposed of in the regular laboratory glass or plastic recycling or trash, as per your institution's guidelines.[8]
Quantitative Data Summary
No specific quantitative data for the disposal of this compound was found in the search results. Disposal quantities and limits are subject to institutional and local regulations. For instance, laboratories may be limited to accumulating no more than 25 gallons of total chemical waste at any given time.[10] Researchers should consult their institutional EHS for specific quantity limits.
Experimental Protocols
No experimental protocols related to the disposal of this compound were cited in the search results. The disposal procedures are based on regulatory guidelines and best practices for chemical and pharmaceutical waste management.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. danielshealth.com [danielshealth.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. easyrxcycle.com [easyrxcycle.com]
- 4. actenviro.com [actenviro.com]
- 5. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. vumc.org [vumc.org]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Logistics for Handling Leriglitazone Hydrochloride
This document provides a comprehensive guide for the safe handling, storage, and disposal of Leriglitazone Hydrochloride in a research laboratory setting. The following procedures are designed to ensure the safety of all personnel and to maintain the integrity of the research being conducted.
Quantitative Safety Data
While specific occupational exposure limits for this compound have not been established, the following table summarizes key safety information derived from available Safety Data Sheets (SDS).
| Parameter | Value | Source |
| GHS Classification | Not a hazardous substance or mixture | MedChemExpress SDS |
| Molecular Formula | C₁₉H₂₁ClN₂O₄S | MedChemExpress SDS |
| Molecular Weight | 408.90 g/mol | MedChemExpress SDS |
| Appearance | Solid | MedChemExpress SDS |
| Storage Temperature | 4°C (sealed, away from moisture) | MedChemExpress SDS |
| Storage in Solvent | -80°C (6 months), -20°C (1 month) | MedChemExpress SDS |
Operational Plan: Step-by-Step Guidance
Receiving and Unpacking
-
1.1. Inspection: Upon receipt, visually inspect the shipping container for any signs of damage or leakage. If the container is compromised, do not open it and follow the laboratory's emergency spill protocol.
-
1.2. Personal Protective Equipment (PPE): Before handling the package, at a minimum, wear standard laboratory PPE: a lab coat, safety glasses, and nitrile gloves.
-
1.3. Verification: Open the package in a designated receiving area, preferably within a chemical fume hood if the physical form is a powder. Verify that the received chemical matches the order and that the container is properly labeled and sealed.
-
1.4. Documentation: Record the date of receipt, lot number, and quantity in the laboratory's chemical inventory system.
Storage
-
**2.1. ** General Storage: Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1]
-
2.2. Temperature: For long-term storage of the solid material, maintain a temperature of 4°C in a sealed container, protected from moisture.[1]
-
2.3. Solution Storage: If prepared in a solvent, store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month in tightly sealed containers.[1]
-
2.4. Incompatible Materials: Store separately from strong acids/alkalis and strong oxidizing/reducing agents.[1]
-
2.5. Labeling: Ensure all primary and secondary containers are clearly labeled with the chemical name, concentration (if in solution), date of preparation, and any relevant hazard warnings.
Handling and Use
-
3.1. Engineering Controls: All handling of powdered this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust.[1] Ensure an eyewash station and safety shower are readily accessible.[1]
-
3.2. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Wear a fully buttoned lab coat.
-
Respiratory Protection: If working outside of a fume hood is unavoidable and there is a risk of aerosol formation, use a NIOSH-approved respirator.
-
-
3.3. Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the solid compound within a chemical fume hood or a ventilated balance enclosure.
-
Use appropriate tools (e.g., spatulas, weighing paper) to minimize the generation of dust.
-
-
3.4. Solution Preparation:
-
When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Ensure the chosen solvent is compatible with the experimental protocol and safety guidelines.
-
-
3.5. General Hygiene:
-
Avoid contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.
-
Disposal Plan
Since this compound is not classified as a hazardous substance, it should be disposed of as non-hazardous pharmaceutical waste. However, always adhere to local, state, and federal regulations, as well as institutional guidelines.
-
1. Unused Solid Material:
-
Collect in a clearly labeled, sealed container designated for non-hazardous chemical waste.
-
Do not mix with other waste streams.
-
-
2. Contaminated Labware (e.g., pipette tips, tubes):
-
Dispose of in the designated non-hazardous solid waste stream.
-
-
3. Aqueous Solutions:
-
Small quantities of dilute aqueous solutions may be permissible for drain disposal with copious amounts of water, depending on institutional policy. Always check with your institution's Environmental Health and Safety (EHS) office before disposing of any chemical down the drain.
-
-
4. Organic Solvent Solutions:
-
Collect in a designated, properly labeled hazardous waste container for organic solvents. Do not dispose of organic solvents down the drain.
-
-
5. Waste Pickup:
-
Arrange for waste to be collected by the institution's EHS or a licensed chemical waste disposal company.
-
Experimental Protocols and Visualizations
Signaling Pathway of Leriglitazone
Leriglitazone is a selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. Its mechanism of action involves the modulation of gene expression related to mitochondrial biogenesis, neuroinflammation, and oxidative stress.
Caption: Mechanism of action of Leriglitazone as a PPARγ agonist.
Experimental Workflow: Chemical Spill Response
The following diagram outlines the immediate steps to be taken in the event of a chemical spill.
Caption: Workflow for responding to a chemical spill in the laboratory.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
